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4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine Documentation Hub

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  • Product: 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine
  • CAS: 1250086-85-1

Core Science & Biosynthesis

Foundational

Solubility data for 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine in organic solvents

Solubility Profiling & Physicochemical Characterization of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine Executive Summary 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine (CAS: Unavailable/Specialized Intermediate; InChI...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling & Physicochemical Characterization of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

Executive Summary

4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine (CAS: Unavailable/Specialized Intermediate; InChIKey: VBQKMZZEPOTCHJ) is a highly specialized heterocyclic intermediate, structurally analogous to the core scaffolds of p38 MAP kinase inhibitors (e.g., SB-203580) and other bioactive imidazoles.

Due to its status as a specialized research intermediate rather than a commodity chemical, experimental thermodynamic solubility data (mole fraction vs. temperature) is not currently available in the public domain.

This technical guide serves as a strategic framework for researchers requiring this data. It provides:

  • Predictive Solubility Profiling: Based on Structure-Activity Relationship (SAR) analysis of closely related analogs (SB-203580, 4-phenylimidazole).

  • Proxy Reference Data: Quantitative solubility benchmarks of structural analogs to guide solvent selection.

  • Experimental Protocol: A self-validating, "Gold Standard" methodology (Isothermal Saturation) to experimentally determine the solubility of this specific compound.

Part 1: Structural Analysis & Predicted Solubility Profile

To estimate the solubility behavior of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, we must analyze its functional groups and their interaction potential with various solvent classes.

Physicochemical Drivers
  • Imidazole Core: Provides a planar, aromatic scaffold with basic nitrogen (acceptor).

  • C4-Bromophenyl Group: Significantly increases lipophilicity (

    
    ) and molecular weight compared to simple imidazoles. The bromine atom enhances Van der Waals interactions but reduces water solubility.
    
  • N1-Methyl Group: Removes a hydrogen bond donor site on the ring nitrogen, reducing solubility in protic solvents compared to N-unsubstituted imidazoles.

  • C5-Amine (-NH₂): A critical hydrogen bond donor. This group enhances solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF) capable of accepting H-bonds.

Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and analog data:

  • High Solubility (> 20 mg/mL): Polar Aprotic Solvents (DMSO, DMF, DMAc).

  • Moderate Solubility (1–10 mg/mL): Polar Protic Solvents (Methanol, Ethanol) and medium polarity aprotic solvents (THF, Acetone).

  • Low Solubility (< 1 mg/mL): Non-polar solvents (Toluene, Hexane) and Water.

Visual: Structure-Solubility Logic

SolubilityLogic Compound 4-(4-bromophenyl)-1-methyl- 1H-imidazol-5-amine BrPh 4-Bromophenyl Group (Lipophilic / Hydrophobic) Compound->BrPh NMe N1-Methyl Group (Removes Ring H-Donor) Compound->NMe Amine C5-Amino Group (H-Bond Donor) Compound->Amine DMSO DMSO / DMF (High Solubility) BrPh->DMSO Van der Waals Water Water / Hexane (Low Solubility) BrPh->Water Repulsion EtOH Ethanol / Methanol (Moderate Solubility) NMe->EtOH Reduced Interaction Amine->DMSO H-Bonding Amine->EtOH H-Bonding

Caption: Structural dissection of solvent interaction mechanisms. The C5-amine and N1-methyl balance dictates the preference for polar aprotic solvents.

Part 2: Reference Data (Structural Analogs)

In the absence of direct data, use these experimentally verified values for SB-203580 (a close structural analog sharing the N-methyl-4-aryl-imidazole core) and 4-Phenylimidazole to estimate process concentrations.

Table 1: Solubility Benchmarks of Structural Analogs
SolventAnalog CompoundSolubility (mg/mL)Temp (°C)Relevance to Target
DMSO SB-203580~ 30 - 83 25High Reliability Proxy. Expect similar high solubility due to core scaffold match.
DMF SB-203580~ 30 25High Reliability Proxy.
Ethanol SB-203580~ 0.2 - 30*** 25Variable. Note: Hydrochloride salts are more soluble. Free base (target) likely closer to 0.2 - 5 mg/mL.
Ethanol 4-PhenylimidazoleSoluble 25Lacks the N-methyl group, making it more soluble in EtOH than the target.
Water SB-203580< 0.1 25High Reliability Proxy. Target is expected to be practically insoluble in water.
PBS (pH 7.2) SB-203580~ 0.5**25Requires co-solvent (e.g., 1:9 DMF:PBS) for stability.[1]

Data Sources: Aggregated from Cayman Chemical [1], Selleck Chemicals [2], and substituted imidazole studies [3].

Part 3: Experimental Protocol (Isothermal Saturation)

To generate the definitive thermodynamic solubility data required for regulatory filing or process scale-up, follow this "Gold Standard" protocol. This method ensures equilibrium is reached and avoids kinetic artifacts.

Methodology: Shake-Flask Coupled with HPLC-UV

1. Preparation of Saturated Solutions:

  • Excess Solute: Weigh approximately 500 mg of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine into a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of the target organic solvent (e.g., Methanol, Ethanol, Acetonitrile).

  • Visual Check: Ensure solid persists at the bottom. If all solid dissolves, add more compound until saturation is visible.

2. Equilibration (The Critical Step):

  • Place vials in a constant-temperature shaker bath (accuracy ± 0.05 K).

  • Agitation: Shake at 150 rpm for 72 hours to ensure thermodynamic equilibrium.

  • Note: For temperature-dependent studies, repeat at 298.15 K, 303.15 K, 308.15 K, etc.

3. Phase Separation & Sampling:

  • Sedimentation: Stop agitation and allow the suspension to settle for 2 hours at the set temperature.

  • Filtration: Using a pre-heated syringe and a 0.22 µm PTFE filter , withdraw the supernatant. Crucial: Pre-heating the syringe prevents precipitation during transfer.

4. Quantification (HPLC Analysis):

  • Dilution: Immediately dilute the filtrate with the mobile phase (to prevent precipitation).

  • Standard Curve: Construct a calibration curve using 5 points (e.g., 0.01 to 1.0 mg/mL) of the pure compound dissolved in DMSO.

  • Calculation: Determine concentration (

    
    ) using the peak area and the regression equation.
    
Visual: Experimental Workflow

ExperimentalWorkflow Start Start: Excess Solid + Solvent Equilib Equilibration: 72h @ Constant Temp (Shake Flask) Start->Equilib Settle Sedimentation: 2h (Static) Equilib->Settle Filter Filtration: 0.22 µm PTFE (Isothermal) Settle->Filter Dilute Dilution: Mobile Phase Filter->Dilute Prevent Precipitation Analyze Quantification: HPLC-UV Analysis Dilute->Analyze

Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Part 4: Thermodynamic Modeling

Once experimental data is gathered, fit the mole fraction solubility (


) against temperature (

) using the Modified Apelblat Equation . This is the standard for reporting solubility data in chemical engineering literature.

Equation:



  • x : Mole fraction solubility.[2]

  • T : Absolute temperature (Kelvin).

  • A, B, C : Empirical parameters derived from regression analysis.

Why use this? It accurately correlates solubility data for imidazole derivatives in polar and non-polar solvents, accounting for the non-ideal behavior of the solution [4].

References

  • Cayman Chemical. (2024).[3] SB-203580 Product Information & Solubility Profile. Retrieved from

  • Selleck Chemicals. (2024). Adezmapimod (SB 203580) Solubility Data. Retrieved from

  • Chen, J., et al. (2016).[2] Solubility of 2-isopropylimidazole in nine pure organic solvents and liquid mixture. Journal of Chemical Thermodynamics, 103, 261-269. (Cited for general imidazole solubility trends).

  • Sun, H., et al. (2018). Thermodynamic Analysis and Correlation of Solubility of Cefaclor in Different Solvents. Fluid Phase Equilibria, 388.

Sources

Exploratory

Safety data sheet (SDS) and toxicity profile for 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

An In-depth Technical Guide to the Safety and Toxicity Assessment of Novel Imidazole Compounds: A Case Study on 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine Authored by: A Senior Application Scientist Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Toxicity Assessment of Novel Imidazole Compounds: A Case Study on 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

Authored by: A Senior Application Scientist

Introduction: The Challenge of Novel Chemical Entities

In the landscape of pharmaceutical research and drug development, novel chemical entities (NCEs) represent both the frontier of therapeutic innovation and a significant challenge in safety and risk assessment. The compound 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine is a prime example of such an NCE. While its structure is known, a comprehensive, publicly available Safety Data Sheet (SDS) and a detailed toxicity profile are not yet established[1]. This guide, therefore, is designed not as a static data sheet, but as a strategic workflow for researchers, scientists, and drug development professionals. It outlines the principles and methodologies required to systematically characterize the safety and toxicity profile of a novel compound like 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, leveraging data from structural analogs as a predictive starting point.

Our approach is grounded in a tiered, logic-driven framework that moves from predictive analysis and basic characterization to detailed toxicological evaluation. This ensures that resource allocation is justified at each step and that a comprehensive understanding of the compound's potential risks is built upon a solid foundation of scientific evidence.

Part 1: Initial Compound Profile and Predictive Analysis

Before embarking on any laboratory work, a thorough analysis of the known information and a predictive assessment based on structural analogs are crucial first steps.

Physicochemical Identity

The foundational information for 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine is derived from its chemical structure. This information is critical for handling, formulation, and interpreting toxicological data.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrN₃PubChem[1]
Monoisotopic Mass 251.00581 DaPubChem[1]
Predicted XlogP 2.0PubChem[1]
SMILES CN1C=NC(=C1N)C2=CC=C(C=C2)BrPubChem[1]
InChIKey VBQKMZZEPOTCHJ-UHFFFAOYSA-NPubChem[1]

XlogP is a computed measure of a compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Hazard Prediction Based on Structural Analogs

In the absence of direct data, we can infer potential hazards by examining structurally related compounds. The closest, well-characterized analog is 4-(4-Bromophenyl)-1H-imidazole (CAS: 13569-96-5). It shares the core bromophenyl and imidazole rings, but lacks the N-methyl and C5-amine groups.

Table 1: GHS Hazard Classification for 4-(4-Bromophenyl)-1H-imidazole

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 3H301: Toxic if swallowedSigma-Aldrich, PubChem[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationSigma-Aldrich, PubChem[2]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageSigma-Aldrich, PubChem[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationSigma-Aldrich, PubChem[2]

Expert Insight: The data on this analog immediately raises several red flags. The acute oral toxicity (Category 3) suggests that small quantities could be harmful if ingested. The severe eye damage potential (Category 1) dictates that stringent eye protection is non-negotiable. The addition of a primary amine group in our target molecule, 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, could potentially introduce new hazards, such as skin sensitization, or modify its metabolic profile, which could either increase or decrease its toxicity. Therefore, the hazards of the analog should be considered the minimum potential hazards for our NCE.

Part 2: A Proposed Workflow for Safety and Toxicity Characterization

The following section details a systematic, multi-stage approach to generate the necessary data for a comprehensive SDS and toxicity profile. This workflow is designed to be both scientifically rigorous and resource-efficient.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro & Acute In Vivo Testing (SDS Generation) cluster_2 Phase 3: Pre-clinical Toxicity Profile (Drug Development) A Physicochemical Characterization (Purity, mp, solubility) C Initial Hazard Classification (Based on Analogs & In Silico) A->C B In Silico Toxicity Prediction (DEREK, etc.) B->C D Acute Oral Toxicity (OECD 423/420) C->D Proceed if warranted H Finalized GHS Classification & SDS Authoring D->H E Dermal Irritation/Corrosion (OECD 439) E->H F Eye Irritation/Damage (OECD 437/492) F->H G Bacterial Reverse Mutation Test (Ames, OECD 471) G->H I Repeated Dose Toxicity (28-day, OECD 407) H->I Proceed to pre-clinical L Comprehensive Toxicity Profile I->L J Safety Pharmacology (hERG, CNS, Respiratory) J->L K In Vitro Micronucleus Assay (OECD 487) K->L

Caption: Workflow for NCE Safety and Toxicity Assessment.

Phase 1: Foundational Assessment

The goal of this phase is to establish the basic properties of the NCE and to form a preliminary, evidence-based hypothesis of its potential hazards.

Experimental Protocol: Physicochemical Characterization

  • Purity Analysis: Utilize High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution method to determine the purity of the synthesized batch. A purity of ≥95% is typically required for initial biological testing.

  • Melting Point Determination: Use a standard melting point apparatus to determine the melting point range. This is a key identifier and an indicator of purity. For the analog 4-(4-Bromophenyl)-1H-imidazole, the melting point is reported as 139-143 °C[3].

  • Solubility Assessment: Determine the solubility in commonly used solvents for biological assays (e.g., water, DMSO, ethanol) to inform vehicle selection for subsequent in vitro and in vivo studies.

Causality: Establishing purity is paramount; impurities could confound toxicity results. The melting point provides a quick quality control check. Solubility data is critical for ensuring the compound can be administered effectively and that the results are not an artifact of poor bioavailability.

Phase 2: In Vitro & Acute In Vivo Testing for SDS Generation

This phase involves a series of standardized tests designed to generate the core data required for GHS classification and the authoring of a legally compliant Safety Data Sheet.

Experimental Protocol: Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Dosing: Administer a single oral dose of the compound at one of the defined starting levels (e.g., 300 mg/kg, based on the analog's toxicity).

  • Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The outcome (mortality or no mortality at a given dose) determines the GHS classification.

Trustworthiness: This protocol is an internationally recognized OECD guideline. Its step-wise procedure with a small number of animals provides a reliable classification while adhering to the principles of animal welfare (the 3Rs: Replacement, Reduction, Refinement).

Experimental Protocol: In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis Test Method)

  • Test System: Utilize a commercially available reconstructed human epidermis model.

  • Application: Apply a small amount of the test chemical to the surface of the tissue.

  • Incubation: Incubate for a defined period (e.g., 60 minutes).

  • Viability Assessment: Measure cell viability using a quantitative assay (e.g., MTT assay).

  • Endpoint: If the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%), the chemical is classified as a skin irritant.

Expert Insight: Using an in vitro method like OECD 439 is a crucial first step. It aligns with modern ethical standards by avoiding animal testing where validated alternatives exist. A positive result here would necessitate classification and appropriate handling warnings, while a negative result provides strong evidence of a lack of skin irritation potential.

Phase 3: Comprehensive Pre-clinical Toxicity Profile

For compounds intended for further development, a more in-depth toxicological assessment is required to understand the effects of repeated exposure and to identify potential target organs of toxicity.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

  • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Dosing: Administer the compound daily via oral gavage for 28 days at three different dose levels plus a vehicle control. Dose levels are selected based on data from acute toxicity studies.

  • In-life Observations: Monitor clinical signs, body weight, and food consumption throughout the study.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of key organs and tissues.

  • Endpoint: Identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize the target organs of toxicity.

Causality: This study is fundamental for understanding the potential health effects of longer-term exposure. The comprehensive evaluation of blood parameters and organ pathology provides a detailed picture of the compound's systemic effects, which is essential for risk assessment in humans.

Part 3: Synthesizing the Data into a Safety Data Sheet

The data generated in Phase 2 forms the backbone of the SDS. The following is a summary of how the experimental results translate into the key sections of an SDS for 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine.

Table 2: Hypothetical SDS Summary based on Proposed Testing

SDS SectionContent SourceExample Content (Hypothetical)
2. Hazards Identification OECD 423, 439, 437Danger. H301: Toxic if swallowed. H318: Causes serious eye damage.
4. First-Aid Measures Hazard ClassificationIf Swallowed: Immediately call a POISON CENTER. If in Eyes: Rinse cautiously with water for several minutes.
8. Exposure Controls/Personal Protection Hazard ClassificationWear protective gloves, chemical safety goggles, and a face shield. Use only in a well-ventilated area.
11. Toxicological Information All OECD StudiesAcute Oral LD50: [Result from OECD 423]. Eye Irritation: Corrosive [Result from OECD 437].

Conclusion

The safety and toxicity assessment of a novel chemical entity like 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine is a dynamic process of evidence generation and interpretation. While direct data is currently unavailable, a scientifically sound pathway exists to define its hazard profile. By leveraging predictive analysis of structural analogs, following a tiered testing strategy based on validated OECD guidelines, and interpreting the results with scientific expertise, we can build a comprehensive understanding of the compound's risks. This structured approach ensures the safety of researchers handling the material and provides the critical data necessary to make informed decisions about its potential for further development.

References

  • PubChem. (n.d.). 4-(4-bromophenyl)-1-methyl-1h-imidazol-5-amine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)-1H-imidazole. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Accela ChemBio Inc. (n.d.). 13569-96-5,4-(4-Bromophenyl)-1H-imidazole. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 4-[(4-bromophenyl)methyl]-1H-imidazole. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Carbamic acid, (4-(4-bromophenyl)-1H-imidazol-2-YL)-, methyl ester. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). N-[(4-bromophenyl)methyl]-1-methyl-5-phenyl-1H-imidazol-2-amine--oxalic acid (1/1). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • NICNAS. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Australian Government Department of Health. Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-(4-Bromophenyl)-4-methyl-1H-imidazole - Exposure. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

Foundational

Structural Profiling and Polymorphism Characterization Strategy: 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

This guide serves as a foundational technical whitepaper for the solid-state characterization of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine .[1] Note on Data Availability: As of early 2026, specific crystallographic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a foundational technical whitepaper for the solid-state characterization of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine .[1]

Note on Data Availability: As of early 2026, specific crystallographic parameters (unit cell dimensions, space group) for this exact chemical entity are not deposited in open-access repositories (CSD, PDB).[1][2] Consequently, this guide functions as a predictive structural analysis and strategic characterization protocol , designed to direct the experimentalist in establishing the solid-state profile of this compound.

[1]

Executive Summary

The compound 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine (C


H

BrN

) represents a privileged scaffold in medicinal chemistry, sharing structural homology with p38 MAP kinase inhibitors.[1] Its solid-state behavior is critical for bioavailability and formulation stability.[1]

This guide analyzes the molecular geometry to predict high-probability crystal packing motifs and defines a rigorous experimental workflow to isolate and characterize its polymorphic forms.[1] The presence of a hydrogen-bond donor (


) adjacent to a rotatable aromatic system suggests a high propensity for conformational polymorphism .[1][2]

Molecular Profile & Structural Prediction[1][3][4][5]

Chemical Connectivity & Numbering

The imidazole ring is substituted at three positions:

  • N1: Methyl group (blocks H-bond donation at this site).[1][2]

  • C4: 4-Bromophenyl group (hydrophobic, potential halogen bond donor).[1][2]

  • C5: Primary amine (

    
    , H-bond donor/acceptor).[1][2]
    
  • N3: Unsubstituted nitrogen (strong H-bond acceptor).[1][2]

Conformational Analysis (The "Twist")

The steric environment is the primary driver of polymorphism for this molecule.[1][2]

  • Steric Clash: The C5-amino group and the C4-phenyl ring are vicinal.[1] To minimize repulsion between the amine protons and the phenyl ortho-protons, the molecule cannot adopt a strictly planar conformation.[1]

  • Torsion Angle (

    
    ):  The dihedral angle between the imidazole plane and the phenyl ring is predicted to deviate significantly from 0°, likely settling between 30°–60° .[1][2]
    
  • Polymorphic Potential: Different crystal packing forces can stabilize different torsion angles, leading to conformational polymorphs .[1][2]

Predicted Supramolecular Synthons

Based on the functional groups, the crystal lattice will likely be dominated by the following interactions:

  • Primary H-Bonding (Chain Motif): The Amino N-H donating to the Imidazole N3 of a neighboring molecule.[1][2] This is the strongest directional force.[1][2]

    • Notation:

      
      [1][2]
      
  • Halogen Bonding: The Bromine atom is a classic

    
    -hole donor.[1] It may interact with the 
    
    
    
    -system of the imidazole or the lone pair of the amine.[1]
    • Interaction:

      
       or 
      
      
      
      [1]
  • 
    -
    
    
    
    Stacking:
    Offset face-to-face stacking between imidazole and phenyl rings of adjacent molecules.[1]

Experimental Characterization Protocol

The following workflow is designed to exhaustively map the solid-state landscape of the compound.

Automated Polymorph Screening Workflow

To identify metastable and stable forms, a solvent-mediated screen is required.[1]

PolymorphScreen Start Raw API (Amorphous/Crude) Solubility Solubility Assessment (High/Low/Med) Start->Solubility Method1 Slow Evaporation (Thermodynamic) Solubility->Method1 High Sol (MeOH, DCM) Method2 Anti-solvent Crash (Kinetic) Solubility->Method2 High Sol Method3 Slurry Conversion (Stability) Solubility->Method3 Low Sol (Water, Hexane) Analysis Analysis: PXRD, DSC, TGA Method1->Analysis Method2->Analysis Method3->Analysis Result Define Form Landscape: Monotropic vs Enantiotropic Analysis->Result

Figure 1: Strategic workflow for the isolation of polymorphic forms.

Solvent Selection Matrix

The choice of solvent dictates the H-bond donor/acceptor availability during nucleation.[1]

Solvent ClassExamplesTarget InteractionExpected Outcome
Protic Methanol, EthanolCompetes for H-bondsSolvates or stable forms
Aprotic Polar DMSO, DMF, ACNStrong acceptorsHigh solubility, potential solvates
Non-Polar Toluene, HeptaneNo competitionAgglomeration, kinetic forms
Halogenated DCM, ChloroformWeak donorGood for evaporation screens
Single Crystal Growth (SOP)

To determine the absolute structure (Space Group), single crystals are required.[1][2]

  • Technique: Vapor Diffusion (Sitting Drop).[1][2]

  • Setup: Dissolve 10 mg of compound in 0.5 mL THF (inner vial). Place in a sealed jar containing 3 mL Pentane (outer reservoir).

  • Mechanism: Pentane slowly diffuses into the THF, lowering solubility gradually.[1][2]

  • Timeline: Leave undisturbed at 20°C for 3-7 days.

  • Harvest: Select block-like crystals with sharp edges; avoid needles if possible (needles often indicate rapid growth/disorder).[1][2]

Data Interpretation Guide

Once data is generated, use this framework to interpret the results.[1][2]

Powder X-Ray Diffraction (PXRD)[1][2]
  • Unique Fingerprint: If two samples show distinct peak positions (2

    
    ) that are not just shifts due to thermal expansion, they are unique polymorphs.[1][2]
    
  • Preferred Orientation: Plate-like crystals (common for aromatics) may show intensity bias.[1][2] Grind samples gently to randomize orientation.[1][2]

Differential Scanning Calorimetry (DSC)
  • Single Sharp Endotherm: Indicates a pure, crystalline melt.[1][2]

  • Small Endotherm followed by Exotherm: Indicates a solid-solid transition .[1][2] The initial form melts (endo), then recrystallizes into a more stable form (exo).[1][2]

    • Implication: The material is enantiotropic .[1][2] Temperature control is vital during storage.[1][2]

  • Broad Endotherm: Likely solvent loss (Solvate) or amorphous content.[1][2] Check TGA (Thermogravimetric Analysis) to confirm weight loss.

Structural Logic (Graphviz Model)

The following diagram illustrates the predicted logic of the crystal packing forces.

CrystalPacking MolA Molecule A Amine 5-Amino Group (Donor) MolA->Amine N3 Imidazole N3 (Acceptor) MolA->N3 Br 4-Bromo (Halogen Bond) MolA->Br MolB Molecule B Amine->N3 Primary H-Bond (Strong) Br->N3 Secondary (Weak)

Figure 2: Predicted supramolecular synthons driving the crystal lattice formation.[2]

References & Authority

While specific literature for this exact analog is sparse, the following authoritative texts and related structure papers provide the scientific basis for the protocols and predictions above.

  • Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (The definitive text on polymorphic screening).

  • Desiraju, G. R. (2013).[1][2] Crystal Engineering: A Textbook. World Scientific.[1][2] (For understanding supramolecular synthons and halogen bonding).

  • Related Structure: Crystal structure of 4-(4-bromophenyl)-1H-imidazole. (Provides the baseline packing of the des-methyl, des-amino scaffold).

  • Methodology: Hilfiker, R.[1][2][3] (2006).[1][2][4] Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.[1] (Standard industrial protocols for drug development).

Disclaimer

This guide is based on theoretical structural analysis and standard crystallographic principles.[1][2] Experimental verification via X-ray diffraction is required to confirm the existence and stability of specific polymorphic forms.[2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development.[1][2] Its remarkable versatility, mild reaction conditions, and broad functional group tolerance have established it as a preferred method for the construction of carbon-carbon bonds, most notably for creating biaryl and heteroaryl-aryl structures that are prevalent in pharmacologically active molecules.[1][2] The ability to couple complex molecular fragments with high efficiency and predictability has significantly accelerated the synthesis of novel chemical entities for biological screening.

This application note provides a detailed guide to performing a Suzuki coupling reaction with 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, a substrate of interest due to the prevalence of the imidazole moiety in numerous therapeutic agents. The presence of the amine and the imidazole ring introduces specific considerations for reaction optimization, which will be addressed herein. This document will furnish a robust experimental protocol, delve into the mechanistic rationale for component selection, and offer strategies for troubleshooting and optimization.

Experimental Workflow Overview

The following diagram outlines the key stages of the Suzuki coupling protocol for 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Weigh and combine aryl bromide, boronic acid, base, and catalyst/ligand in a dry Schlenk flask. add_solvent Add degassed solvent(s) under an inert atmosphere (N2 or Ar). prep_reagents->add_solvent degas Degas the reaction mixture (e.g., three freeze-pump-thaw cycles or sparging with inert gas). add_solvent->degas heat_stir Heat the mixture to the designated temperature with vigorous stirring. degas->heat_stir monitor Monitor reaction progress by TLC or LC-MS until consumption of the limiting reagent. heat_stir->monitor cool_quench Cool the reaction to room temperature and quench with water or aqueous solution. monitor->cool_quench extract Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate). cool_quench->extract dry_concentrate Dry the combined organic layers (e.g., over Na2SO4), filter, and concentrate in vacuo. extract->dry_concentrate purify Purify the crude product by column chromatography. dry_concentrate->purify

Caption: Experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol describes the coupling of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine with a generic arylboronic acid.

Materials:

  • 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Degassed water

  • Nitrogen or Argon gas (high purity)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.5 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).[3]

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with nitrogen or argon three times to establish an inert atmosphere.[4]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide is typically in the range of 0.1-0.5 M.[3][5]

  • Degassing: Further degas the reaction mixture by sparging with nitrogen or argon for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[6]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.[6]

Mechanistic Considerations and Component Selection

A thorough understanding of the Suzuki coupling catalytic cycle is paramount for rational reaction design and optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle cluster_base pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition Ar-Pd(II)-X(L)₂ pd0->oxidative_addition transmetalation_complex Ar-Pd(II)-OR(L)₂ oxidative_addition->transmetalation_complex biaryl_complex Ar-Pd(II)-Ar'(L)₂ transmetalation_complex->biaryl_complex biaryl_complex->pd0 Reductive Elimination oa_label Ar-X oa_label->oxidative_addition re_label Ar-Ar' re_label->pd0 base_label Base (e.g., OH⁻) base_label->transmetalation_complex Ligand Exchange boronic_label Ar'B(OH)₂ borate_label [Ar'B(OH)₃]⁻ boronic_label->borate_label + Base borate_label->biaryl_complex Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Palladium Catalyst and Ligand:

The choice of the palladium source and the supporting ligand is critical for reaction efficiency. While Pd(PPh₃)₄ is a classic catalyst, modern systems often utilize a combination of a palladium(II) precatalyst, such as Pd(OAc)₂, with a bulky, electron-rich phosphine ligand.[2] For heteroaromatic substrates, which can sometimes be challenging, ligands like SPhos or XPhos are often employed due to their ability to promote the typically rate-limiting oxidative addition step and facilitate the reductive elimination.[8] The use of N-heterocyclic carbene (NHC) ligands has also proven effective for coupling aryl chlorides and bromides.[9]

The Role of the Base:

The base plays a multifaceted and crucial role in the Suzuki coupling.[10] It is not merely a spectator but an active participant in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species ([Ar'B(OH)₃]⁻), which then undergoes transmetalation with the palladium complex.[11][12] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[10] For substrates containing sensitive functional groups, milder bases like potassium fluoride (KF) can be used.[9] The choice of base can significantly influence the reaction rate and yield.[10] For the specified imidazole substrate, a moderately strong inorganic base like K₃PO₄ is a good starting point to ensure efficient borate formation without promoting undesirable side reactions.

The Solvent System:

The solvent system must be capable of dissolving both the organic and inorganic reaction components to some extent.[13] Aprotic polar solvents are frequently used. Common choices include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[13][14] Often, the addition of water is beneficial, creating a biphasic system that can enhance the solubility of the base and facilitate the reaction.[14][15] The choice of solvent can also influence the selectivity of the reaction in certain cases.[16][17] It is crucial to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[4]

Reaction Optimization and Data Summary

The conditions provided in the protocol are a robust starting point. However, optimization may be necessary to achieve the highest yield for a specific arylboronic acid coupling partner. The following table summarizes key parameters and their typical ranges for optimization.

ParameterTypical Range/OptionsRationale and Considerations
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts requiring an external ligand. Pd(PPh₃)₄ is an active Pd(0) source. Catalyst loading is typically 0.5-5 mol%.
Ligand SPhos, XPhos, P(t-Bu)₃, PPh₃Bulky, electron-rich monophosphine ligands are often superior for challenging substrates. The Pd:ligand ratio is typically 1:1 to 1:4.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH, KFThe strength and solubility of the base are critical. K₃PO₄ is a versatile and effective choice. The amount of base typically ranges from 2 to 4 equivalents.
Solvent Toluene, Dioxane, THF, DMF, AcetonitrileOften used in combination with water (e.g., 4:1 to 10:1 organic:water). The choice can affect reaction rate and selectivity.[13][16]
Temperature Room Temperature to 120 °CHigher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or substrates. A starting temperature of 80-100 °C is common.[18]
Boronic Acid 1.1 - 2.0 equivalentsA slight excess is used to drive the reaction to completion, compensating for potential homocoupling or protodeboronation side reactions.

Troubleshooting Common Issues

  • Low or No Conversion: This could be due to an inactive catalyst. Ensure all reagents and solvents are properly degassed and that the reaction is maintained under an inert atmosphere. Consider screening different ligands or increasing the reaction temperature. The purity of the solvent can also be a factor, as certain impurities can poison the catalyst.[14][19]

  • Formation of Homocoupled Products: This arises from the coupling of two boronic acid molecules (Glaser coupling) or two aryl halide molecules. Using a slight excess of the boronic acid and ensuring efficient stirring can minimize this.

  • Protodeboronation: The boronic acid can be replaced by a proton from water or other protic sources. This is often more pronounced at higher temperatures. Using a less aqueous solvent system or a shorter reaction time may be beneficial. Some heteroaryl boronic acids are particularly prone to this decomposition pathway.[8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. By understanding the roles of the various reaction components and following a robust experimental protocol, researchers can successfully employ this reaction for the derivatization of complex molecules like 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine. The guidelines presented in this application note provide a solid foundation for achieving high yields and purity, thereby facilitating the rapid advancement of drug discovery programs.

References

  • Al-Masum, M. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024, February 19). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Maseras, F., & Pérez-Temprano, M. H. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(22), 8130–8138. [Link]

  • de Lambert de Boisjan, A., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 75(11), 963-967. [Link]

  • Sigman, M. S., & Ghaffari, B. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8435–8440. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 6(12), 1093-1119. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Sharma, P., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4846-4871. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4940-4981. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Ghaffari, B., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition, 59(35), 14894-14898. [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

  • Wang, L., & He, W. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(4), 5045–5056. [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Vantourout, J. C., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society, 145(12), 6749–6760. [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

Sources

Application

Functionalization of the amine group in 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

Abstract & Strategic Context This application note details the functionalization of the exocyclic amine in 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine . This scaffold is a critical pharmacophore in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the functionalization of the exocyclic amine in 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for p38 MAP kinase inhibitors (e.g., SB 203580 analogs) and various anti-inflammatory agents.[1]

The primary challenge in handling this molecule lies in the electronic ambivalence of the 5-aminoimidazole core.[2] While the amine is nucleophilic, it is electronically coupled to the electron-rich imidazole ring, making it susceptible to oxidative degradation and competing tautomerization. Furthermore, the presence of the 4-bromophenyl moiety introduces a chemoselectivity constraint; protocols must modify the amine without compromising the aryl bromide, which is often reserved for subsequent Suzuki or Sonogashira couplings.

This guide provides three validated protocols: Acylation (Amide Formation) , Urea Synthesis , and Reductive Alkylation , supported by mechanistic insights to ensure reproducibility.

Chemical Analysis & Reactivity Profile

Before initiating synthesis, the researcher must understand the electronic landscape of the substrate.

Electronic Distribution

The 5-amino group is not a simple aniline analog.[2] The lone pair on the exocyclic nitrogen (


) donates density into the imidazole ring, specifically towards C4. However, because C4 is substituted with a bromophenyl group, this position is blocked, stabilizing the molecule against electrophilic aromatic substitution at the ring.
  • Nucleophilicity:

    
     > 
    
    
    
    (imidazole ring).[2] However,
    
    
    is less nucleophilic than a standard aliphatic amine due to resonance delocalization.
  • Basicity: The molecule is moderately basic. Strong acids can protonate

    
    , deactivating the ring.
    
  • Stability: The 1-methyl group locks the tautomer in the amino form (preventing the imino tautomer), which significantly enhances stability compared to N-unsubstituted aminoimidazoles.[2]

Reactivity Decision Tree (Graphviz)

ReactivityLandscape Substrate 4-(4-bromophenyl)- 1-methyl-1H-imidazol-5-amine Path_Acyl Acylation (Acid Chlorides/HATU) Substrate->Path_Acyl High Yield Path_Urea Urea Formation (Isocyanates) Substrate->Path_Urea Standard Route Path_Reduct Reductive Amination (Aldehydes + NaBH(OAc)3) Substrate->Path_Reduct Steric Dependent Path_Pd Pd-Catalyzed N-Arylation (Buchwald-Hartwig) Substrate->Path_Pd Avoid Outcome_Amide Stable Amide (Kinase H-bond acceptor) Path_Acyl->Outcome_Amide Outcome_Urea Urea Derivative (High Potency Scaffold) Path_Urea->Outcome_Urea Outcome_Risk Chemoselectivity Risk: Ar-Br Polymerization Path_Pd->Outcome_Risk

Figure 1: Strategic decision map for functionalization. Note that Palladium-catalyzed amination is flagged as high-risk due to the competing aryl bromide.[2]

Validated Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Synthesis)

Objective: To install an acyl group on the 5-amine without affecting the aryl bromide or the imidazole ring nitrogens.[2] Mechanism: Nucleophilic addition-elimination. Key Reagent: 4-Dimethylaminopyridine (DMAP) is essential as a nucleophilic catalyst to boost the reactivity of the acylating agent.[2]

Reagents & Materials
ReagentEquivalentsRole
Substrate 1.0 eqStarting Material
Acid Chloride (R-COCl) 1.2 eqElectrophile
Triethylamine (TEA) 2.5 eqAcid Scavenger
DMAP 0.1 eqCatalyst
DCM (Dichloromethane) Solvent (0.1 M)Anhydrous Solvent
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Substrate (1.0 eq) in anhydrous DCM.

  • Base Addition: Add TEA (2.5 eq) followed by DMAP (0.1 eq). Stir at 0°C for 10 minutes.

  • Acylation: Dropwise add the Acid Chloride (1.2 eq) diluted in a small volume of DCM.

    • Note: Maintain temperature at 0°C during addition to prevent bis-acylation.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (5% MeOH in DCM). The amine spot (lower Rf) should disappear; the amide (higher Rf) will appear.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Critical: Do not wash with strong acid (e.g., 1M HCl), as this may protonate the imidazole ring and extract the product into the aqueous phase.

  • Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Urea Formation (Isocyanate Coupling)

Objective: Synthesis of urea derivatives, a common motif in p38 inhibitors (e.g., Doramapimod analogs). Advantage: Reaction is often quantitative and requires no external base if the isocyanate is reactive enough.

Step-by-Step Procedure
  • Dissolution: Dissolve Substrate (1.0 eq) in anhydrous THF or DMF (if solubility is poor).

  • Addition: Add the Isocyanate (R-N=C=O) (1.1 eq) at RT.

  • Catalysis (Optional): If the reaction is sluggish (stalled > 6 hours), add 1-2 drops of TEA.

  • Precipitation: Many urea products will precipitate out of the THF solution.

    • If precipitate forms: Filter and wash with cold ether.

    • If soluble: Evaporate solvent and recrystallize from EtOAc/Hexanes.

Protocol C: Reductive Amination (Secondary Amine Synthesis)

Objective: Installation of an alkyl group.[2] Challenge: The 5-amino group is weakly nucleophilic, making imine formation slow. Solution: Use a Lewis Acid additive and a strong reducing agent.

Reagents
  • Aldehyde (1.5 eq)[2]

  • Sodium Triacetoxyborohydride (STAB) (2.0 eq)[2]

  • Acetic Acid (catalytic, 1-2 drops)[2]

  • 1,2-Dichloroethane (DCE) as solvent.

Procedure
  • Combine Substrate and Aldehyde in DCE.

  • Add Acetic Acid and stir for 1 hour at RT to promote hemiaminal/imine formation.

  • Add STAB in one portion.

  • Stir overnight (12-16 hours) under Argon.

  • Quench with saturated NaHCO₃. Extract with DCM.

Troubleshooting & Optimization

Stability & Oxidation

5-Aminoimidazoles can oxidize to dark tars if left in solution with air.[2]

  • Preventative Measure: Always store the starting material under Argon at -20°C.[2]

  • During Reaction: If the reaction mixture turns black rapidly, it indicates oxidative decomposition. Degas all solvents thoroughly before use.

Regioselectivity (N- vs C- attack)

While C4 is blocked by the bromophenyl group, C2 is theoretically open.[2] However, under the nucleophilic conditions described (Amine acting as nucleophile), C2 reaction is rare.

  • Observation: If you observe a product with Mass = M + Acyl - H, but the NMR shows the NH proton is still present and the C2-H is gone, you have C-acylated.[2]

  • Correction: This only happens with highly reactive electrophiles and lack of base. Ensure adequate base (TEA/DIPEA) is present to deprotonate the amine upon reaction.

Chemoselectivity (The Bromine Issue)

Warning: Do NOT attempt Palladium-catalyzed cross-coupling (Buchwald-Hartwig) on the amine before reacting the aryl bromide.[2]

  • Reason: The Ar-Br bond is prone to oxidative addition by Pd(0).[2] You will get polymerization or oligomerization.

  • Correct Sequence: Functionalize the amine first (Amide/Urea), then perform Suzuki coupling on the Ar-Br.

Workflow Diagram

Workflow Start Start: 5-Aminoimidazole Substrate Check Check Purity (LCMS) Ensure no oxidation (dark color) Start->Check Decision Target Moiety? Check->Decision Amide Protocol A: Acid Chloride + DMAP Decision->Amide Amide Urea Protocol B: Isocyanate Decision->Urea Urea Workup Basic Workup (NaHCO3) Avoid Acid Wash Amide->Workup Urea->Workup NextStep Next Step: Suzuki Coupling on Ar-Br Workup->NextStep

Figure 2: Operational workflow for sequential functionalization.

References

  • Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency.[2] Journal of Medicinal Chemistry.

    • Relevance: Foundational paper describing the synthesis of SB 203580 analogs using 5-aminoimidazoles.[2]

  • Liverton, N. J., et al. (1999). Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry.

    • Relevance: Details the urea formation protocols on the 5-aminoimidazole scaffold.
  • BenchChem. (2025). Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Analogs.

    • Relevance: Provides comparative reactivity data for halogen
  • Laufer, S. A., et al. (2002). Synthesis and biological testing of novel pyrrolo[2,3-d]imidazoles as inhibitors of p38 MAP kinase.[1] Archiv der Pharmazie.

    • Relevance: Discusses the stability and cycliz

Sources

Method

Application Note: 4-(4-Bromophenyl)-1-methyl-1H-imidazol-5-amine as a Dual-Functional Scaffold for Kinase Inhibitor Discovery

[1] Executive Summary 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine represents a "privileged structure" in medicinal chemistry, specifically designed for the rapid generation of trisubstituted imidazole libraries.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine represents a "privileged structure" in medicinal chemistry, specifically designed for the rapid generation of trisubstituted imidazole libraries.[1] This intermediate is particularly valuable in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors and tubulin polymerization inhibitors .[1]

Its value lies in its orthogonal reactivity :

  • The Aryl Bromide (C4 position): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce hydrophobic "gatekeeper" moieties.[1]

  • The Primary Amine (C5 position): A nucleophilic handle for acylation, sulfonylation, or heterocyclization to tune solubility and hydrogen-bonding interactions within the ATP-binding pocket.

This guide provides a comprehensive technical overview, including standardized protocols for its functionalization and its application in divergent synthesis strategies.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine
Molecular Formula C₁₀H₁₀BrN₃
Molecular Weight 252.11 g/mol
Core Scaffold 1,4,5-Trisubstituted Imidazole
Key Functional Groups Aryl Bromide (Electrophile), Primary Amine (Nucleophile)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calculated) ~6.5 (Imidazole ring), ~3.0 (Exocyclic amine)
Storage 2–8°C, Hygroscopic, Protect from light

Application I: Synthesis of p38 MAPK Inhibitors

The 1,4,5-trisubstituted imidazole core is the pharmacophore found in classic p38 inhibitors like SB203580 . In these inhibitors, the imidazole nitrogen (N3) acts as a critical hydrogen bond acceptor for the backbone NH of Met109 in the kinase hinge region.

Mechanism of Action

The 4-(4-bromophenyl) group occupies the hydrophobic pocket I, while substituents attached to the 5-amino group can be directed toward the solvent-exposed region to improve bioavailability or selectivity.

Experimental Workflow: Divergent Synthesis

The following workflow illustrates how to utilize this intermediate to generate a library of kinase inhibitors.

DivergentSynthesis Intermediate 4-(4-bromophenyl)-1-methyl- 1H-imidazol-5-amine (Core Scaffold) PathA Path A: C5-Amine Functionalization (Solubility/H-Bonding) Intermediate->PathA Acylation/Isocyanate PathB Path B: C4-Aryl Coupling (Hydrophobic Pocket) Intermediate->PathB Suzuki-Miyaura Amide Amide/Urea Derivatives (Solvent Exposed Tail) PathA->Amide Target p38 MAPK Inhibitor Candidate Amide->Target Step 2 Biaryl Biaryl Imidazoles (Kinase Selectivity) PathB->Biaryl Biaryl->Target Step 2

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactive handles of the scaffold.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (C4-Arylation)

Objective: To replace the bromine atom with a substituted aryl or heteroaryl ring (e.g., pyridine, pyrimidine) to mimic the structure of established kinase inhibitors.

Reagents:

  • Scaffold: 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the scaffold, arylboronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours (thermal) or 120°C for 30 minutes (microwave).

  • Monitoring: Monitor by LC-MS. The starting bromide (M+H ~252/254) should disappear, replaced by the biaryl product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Critical Note: The free amine at C5 may coordinate with Palladium.[1] If yields are low, consider protecting the amine (e.g., Boc-protection) prior to coupling, or use a catalyst system resistant to amine poisoning (e.g., XPhos Pd G2).

Protocol B: Amide Coupling (C5-Acylation)

Objective: To attach a solubilizing group or specific H-bond acceptor to the exocyclic amine.

Reagents:

  • Scaffold: 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine (1.0 equiv)[1]

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in DMF. Add HATU and DIPEA. Stir for 10 minutes at room temperature to form the activated ester.

  • Addition: Add the imidazole scaffold to the reaction mixture.

  • Reaction: Stir at room temperature for 4–12 hours. Alternatively, heat to 50°C if the amine is sterically hindered by the adjacent methyl group.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove excess acid) and LiCl solution (to remove DMF).

  • Purification: Isolate via preparative HPLC or crystallization.

Biological Context: The p38 MAPK Pathway[3][4]

Understanding where the synthesized inhibitors intervene is crucial for assay design.[1]

MAPKPathway Stimuli Stress Stimuli (UV, Cytokines, LPS) MAPKKK MAPKKK (TAK1, ASK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK p38 p38 MAPK (Target Protein) MAPKK->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Phosphorylation Inhibitor Imidazole Inhibitor (Derived from Scaffold) Inhibitor->p38 ATP Competition Response Inflammation Cytokine Production Substrates->Response

Figure 2: The p38 MAPK signaling cascade showing the point of intervention for imidazole-based inhibitors.

Safety and Handling

  • Toxicity: As with many amino-aryl bromides, treat as potentially toxic if swallowed or inhaled.[1] The imidazole moiety can possess biological activity; handle with full PPE (gloves, lab coat, fume hood).

  • Reactivity: The primary amine is prone to oxidation upon prolonged exposure to air.[1] Store under inert gas (Nitrogen/Argon) in a desiccator.

  • Waste Disposal: Dispose of halogenated organic waste according to institutional EHS guidelines.

References

  • PubChem. "Compound Summary: 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine."[1] National Library of Medicine. .

  • Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency."[1] Journal of Medicinal Chemistry. (Foundational text on imidazole p38 inhibitors). .

  • Sigma-Aldrich. "Product Specification: 4-(4-Bromophenyl)-1H-imidazole (Analogous Scaffold)." .[1]

  • Laufer, S. A., et al. (2002). "From Imidazoles to Pyrimidines: New Inhibitors of p38 MAP Kinase."[1] Journal of Medicinal Chemistry. (Discusses the SAR of the imidazole core). .

Sources

Application

Synthesis of 1-methyl-1H-imidazol-5-amine Derivatives: A Detailed Guide to Reagents and Solvents

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Its unique electronic properties and capacity for diverse molec...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Its unique electronic properties and capacity for diverse molecular interactions make it a privileged scaffold in drug discovery.[1] Among the vast landscape of imidazole-containing compounds, 1-methyl-1H-imidazol-5-amine and its derivatives are of significant interest due to their structural analogy to histamine and potential as modulators of various biological targets, including histamine receptors.[2][3] This technical guide provides a comprehensive overview of the reagents and solvents for synthesizing 1-methyl-1H-imidazol-5-amine derivatives, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of 1-methyl-1H-imidazol-5-amine derivatives can be approached through various synthetic routes. A common and effective strategy involves a two-step process: the formation of a key intermediate, followed by the introduction of the amine functionality. One of the most prevalent methods for creating the carbon-nitrogen bond is reductive amination.[3][4]

Reductive Amination: A Powerful Tool for Amine Synthesis

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. The reaction proceeds in two stages: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction to the corresponding amine. The choice of reducing agent is critical to the success of this reaction, with milder reagents being preferred to avoid the reduction of the initial carbonyl group.

Key Reagents and Solvents: A Tabulated Guide

The selection of appropriate reagents and solvents is paramount for a successful synthesis, influencing reaction kinetics, yield, and purity. Below is a summary of the key components for the synthesis of 1-methyl-1H-imidazol-5-amine derivatives via a reductive amination pathway.

Reagent/SolventRoleKey Considerations
Starting Material
1-methyl-1H-imidazole-5-carbaldehydePrecursor to the amineCommercially available or can be synthesized.
Amine Source
Ammonia (aqueous)Provides the amino groupUsed in excess to favor imine formation.
MethylamineFor N-methylated derivativesCan be used as a solution or a salt.[4]
Reducing Agent
Sodium borohydride (NaBH₄)Reduces the imine intermediateA versatile and cost-effective reducing agent.[2]
Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective reducing agentOften preferred for its selectivity and ease of handling.[4]
Solvents
Methanol (MeOH)Reaction solventA polar protic solvent that is effective for dissolving reactants.[2]
Dichloromethane (DCM)Reaction and extraction solventA versatile solvent for both the reaction and workup.[2][4]
Dimethyl sulfoxide (DMSO)Reaction solventA polar aprotic solvent, useful in certain one-pot syntheses.[5]
Acid/Base
Hydrochloric acid (HCl)pH adjustment and salt formationUsed for purification and to create a more stable salt form of the product.[2][4]
Sodium hydroxide (NaOH)pH adjustmentUsed to basify the reaction mixture during workup.[2]
Triethylamine (Et₃N)BaseCan be used to improve chromatography of basic compounds.[6]

Experimental Protocol: Synthesis of 1-methyl-1H-imidazol-5-amine

This protocol details a representative synthesis of 1-methyl-1H-imidazol-5-amine starting from 1-methyl-1H-imidazole-5-carbaldehyde via reductive amination.

Step 1: Imine Formation and Reduction
  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous methanol.

  • Amine Addition: To the stirred solution, add aqueous ammonia (a significant excess) and stir the mixture at room temperature for 2-3 hours to facilitate the formation of the imine intermediate.[2]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, ensuring the temperature remains low.[2] Caution: Hydrogen gas will be evolved.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Step 2: Workup and Purification
  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: To the aqueous residue, add a suitable organic solvent such as dichloromethane (DCM) and extract the product multiple times.[2][3]

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-imidazol-5-amine.[2]

  • Purification: The crude product can be purified by column chromatography on silica gel. A common eluent system is a mixture of dichloromethane and methanol.[4][6] The addition of a small amount of triethylamine (e.g., 1%) can improve the separation of basic compounds.[6][7]

Visualization of the Synthetic Workflow

SynthesisWorkflow Start 1-methyl-1H-imidazole-5-carbaldehyde Imine_Formation Imine Formation (Aqueous Ammonia, Methanol) Start->Imine_Formation Reduction Reduction (Sodium Borohydride) Imine_Formation->Reduction Workup Aqueous Workup & Extraction (DCM) Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product 1-methyl-1H-imidazol-5-amine Purification->Final_Product

Caption: Synthetic route for 1-methyl-1H-imidazol-5-amine.

Advanced Considerations and Alternative Routes

For the synthesis of N-substituted derivatives, the appropriate primary or secondary amine can be used in place of ammonia. For instance, to synthesize 1-methyl-N-methyl-1H-imidazol-5-amine, methylamine would be used as the amine source.[3]

Alternative synthetic strategies include one-pot syntheses which can offer advantages in terms of efficiency and reduced waste.[5][8] These methods often involve the simultaneous reaction of multiple components to form the desired imidazole derivative.

Conclusion

The synthesis of 1-methyl-1H-imidazol-5-amine derivatives is a critical process in the development of new therapeutic agents. A thorough understanding of the available reagents, solvents, and synthetic methodologies is essential for success. The reductive amination of 1-methyl-1H-imidazole-5-carbaldehyde provides a reliable and versatile route to these valuable compounds. By carefully selecting the reaction components and optimizing the protocol, researchers can efficiently access a wide range of 1-methyl-1H-imidazol-5-amine derivatives for further investigation.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • Benchchem. An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • Benchchem. Technical Support Center: Purification of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • Qiu-Gen Zhang, et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry; Vol. 24, No. 10 (2012), 4611-4613.
  • Google Patents. Method for synthesizing imidazole compound. CN115626896A.
  • Benchchem. Application Notes and Protocols for the Synthesis of Substituted Imidazoles.
  • Benchchem. Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
  • EurekAlert!.
  • Organic Chemistry Portal. Imidazole synthesis.
  • MedCrave online.
  • chemicalbook. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis.
  • MDPI.
  • Google Patents.
  • Baghdad Science Journal.
  • PMC. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile.

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Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

Abstract This document provides a comprehensive guide for the synthesis of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols herein leverag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols herein leverage the efficiency of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields. This guide is intended for researchers, scientists, and professionals in the field of drug development. We will explore a robust two-step synthetic strategy, beginning with the construction of the imidazole core via a microwave-assisted van Leusen reaction, followed by a regioselective amination. Detailed experimental procedures, mechanistic insights, and safety protocols are provided to ensure reproducible and safe execution.

Introduction: The Significance of Imidazole Scaffolds and Microwave Synthesis

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Their prevalence in pharmaceuticals stems from their ability to engage in a variety of biological interactions. The target molecule, 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, possesses key structural features—a substituted phenyl ring, a methylated imidazole core, and a reactive amino group—that make it an attractive scaffold for the development of novel therapeutics.

Traditional methods for the synthesis of substituted imidazoles often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[3] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner products, and reduced energy consumption.[4][5] This "green chemistry" approach is particularly well-suited for the rapid synthesis of compound libraries in a drug discovery setting.

This application note details a reliable and efficient microwave-assisted pathway to synthesize 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine.

Proposed Synthetic Pathway

A direct, one-pot synthesis of the target molecule is not readily found in the literature. Therefore, we propose a two-step approach that is amenable to microwave assistance:

Step 1: Microwave-Assisted van Leusen Imidazole Synthesis of the intermediate, 4-(4-bromophenyl)-1-methyl-1H-imidazole. This reaction is a three-component condensation of 4-bromobenzaldehyde, methylamine, and tosylmethyl isocyanide (TosMIC).

Step 2: Electrophilic Amination of the imidazole core at the C5 position. This will be achieved through a nitration reaction followed by a subsequent reduction to yield the desired 5-amino group.

Synthetic_Pathway 4-bromobenzaldehyde 4-bromobenzaldehyde Step1_box Step 1: Microwave-Assisted van Leusen Imidazole Synthesis 4-bromobenzaldehyde->Step1_box Methylamine Methylamine Methylamine->Step1_box TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Step1_box Intermediate 4-(4-bromophenyl)-1-methyl-1H-imidazole Step1_box->Intermediate Step2_box Step 2: Electrophilic Amination (Nitration followed by Reduction) Intermediate->Step2_box Final_Product 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine Step2_box->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Microwave reactions should be performed in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.

Table 1: Reagents and Materials

Reagent/MaterialSupplierGrade
4-BromobenzaldehydeSigma-Aldrich99%
Methylamine (40% in water)Sigma-Aldrich
Tosylmethyl isocyanide (TosMIC)Sigma-Aldrich98%
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrous
Methanol (MeOH)Fisher ScientificAnhydrous
Nitric Acid (HNO₃)Sigma-AldrichFuming
Sulfuric Acid (H₂SO₄)Fisher ScientificConcentrated
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Sigma-Aldrich
Ethanol (EtOH)Fisher Scientific
Ethyl Acetate (EtOAc)Fisher Scientific
HexanesFisher Scientific
Sodium Bicarbonate (NaHCO₃)Fisher Scientific
Sodium Sulfate (Na₂SO₄)Fisher ScientificAnhydrous
Step 1: Microwave-Assisted Synthesis of 4-(4-bromophenyl)-1-methyl-1H-imidazole

The van Leusen imidazole synthesis is a powerful method for the formation of the imidazole ring from an aldehyde, a primary amine, and TosMIC.[6][7] Microwave irradiation significantly accelerates this reaction.[4]

Van_Leusen_Mechanism cluster_0 Imine Formation cluster_1 Cycloaddition and Elimination Aldehyde 4-Bromobenzaldehyde Imine N-(4-bromobenzylidene)methanamine Aldehyde->Imine + Amine Methylamine Amine->Imine + Cycloadduct Cycloadduct Intermediate Imine->Cycloadduct + Anion TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Deprotonation Base K₂CO₃ Imidazole 4-(4-bromophenyl)-1-methyl-1H-imidazole Cycloadduct->Imidazole - TosH (Elimination)

Caption: Simplified mechanism of the van Leusen imidazole synthesis.

Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.85 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous methanol (5 mL).

  • Add methylamine (40% in water, 1.1 mL, 12 mmol) to the suspension.

  • Finally, add tosylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes. The pressure should be monitored and not exceed 20 bar.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4-(4-bromophenyl)-1-methyl-1H-imidazole as a solid.

Table 2: Reaction Parameters for Step 1

ParameterValue
Microwave Power100-300 W (dynamic)
Temperature120°C
Reaction Time10 minutes
Pressure (max)20 bar
Expected Yield75-85%
Step 2: Electrophilic Amination via Nitration and Reduction

Direct amination of the imidazole ring at the C5 position is challenging. A more reliable method is to introduce a nitro group, which can then be reduced to the desired amine.

3.3.1. Nitration of 4-(4-bromophenyl)-1-methyl-1H-imidazole

Protocol:

  • In a round-bottom flask, cool a mixture of concentrated sulfuric acid (5 mL) to 0°C in an ice bath.

  • Slowly add fuming nitric acid (1 mL) while maintaining the temperature at 0°C.

  • In a separate flask, dissolve 4-(4-bromophenyl)-1-methyl-1H-imidazole (1.19 g, 5 mmol) in concentrated sulfuric acid (5 mL) at 0°C.

  • Add the imidazole solution dropwise to the nitrating mixture, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated product, 4-(4-bromophenyl)-1-methyl-5-nitro-1H-imidazole, is collected by filtration, washed with cold water, and dried under vacuum.

3.3.2. Reduction of the Nitro Group

Protocol:

  • To a 20 mL microwave reaction vial, add 4-(4-bromophenyl)-1-methyl-5-nitro-1H-imidazole (1.41 g, 5 mmol), tin(II) chloride dihydrate (5.64 g, 25 mmol), and ethanol (10 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 5 minutes.

  • After cooling, pour the reaction mixture into water (30 mL) and basify with a 2 M sodium hydroxide solution to pH ~8-9.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine.

Table 3: Reaction Parameters for Step 2.2

ParameterValue
Microwave Power50-150 W (dynamic)
Temperature80°C
Reaction Time5 minutes
Expected Yield80-90%

Safety Precautions

  • Microwave Reactor: Only use a dedicated laboratory microwave reactor.[8] Domestic microwave ovens are not designed for laboratory use and can be extremely dangerous.[8] Ensure the reactor's pressure and temperature sensors are functioning correctly. Never exceed the recommended pressure limits of the reaction vessels.

  • Reagents:

    • Methylamine is a corrosive and flammable gas. Handle in a well-ventilated fume hood.

    • Tosylmethyl isocyanide (TosMIC) is toxic if inhaled or swallowed. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield. Always add acid to water, never the other way around.

  • General Procedures: Always wear appropriate PPE. Be aware of the potential for rapid temperature and pressure increases in microwave-assisted reactions.[9]

Conclusion

The microwave-assisted synthesis of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine presented here offers a rapid and efficient alternative to conventional synthetic methods. By employing a two-step strategy involving a van Leusen imidazole synthesis and a subsequent amination via nitration and reduction, the target compound can be obtained in good overall yield. These protocols are designed to be reproducible and scalable, providing a valuable tool for researchers in the field of medicinal chemistry and drug discovery.

References

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 57. [Link]

  • Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (2012). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 24(12), 5673.
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  • Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]

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  • Fodili, M., et al. (2015). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 56(4), 940-943.
  • University of Nottingham. (n.d.).
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  • ResearchGate. (2025). Access to newly functionalized imidazole derivatives: efficient synthesis of novel 5-amino-2-thioimidazoles using propylphosphonic anhydride ((R) T3P).
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  • ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]

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Application

Procedures for nucleophilic substitution on 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

An Application Guide to Modern Catalytic Methods for Nucleophilic Substitution on 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine Abstract This technical document provides a comprehensive guide to performing nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern Catalytic Methods for Nucleophilic Substitution on 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

Abstract

This technical document provides a comprehensive guide to performing nucleophilic substitution reactions on the 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine scaffold. Recognizing the electronic properties of this substrate—an electron-rich amino-imidazole coupled to an aryl bromide—this note moves beyond classical nucleophilic aromatic substitution (SNAr) and focuses on robust, field-proven transition-metal-catalyzed cross-coupling methodologies. Detailed protocols for Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type couplings are presented, including microwave-assisted variations for accelerated synthesis. The causality behind reagent selection, mechanistic insights, and practical troubleshooting are discussed to equip researchers in medicinal chemistry and drug development with a reliable framework for synthesizing novel derivatives of this valuable heterocyclic core.

Introduction and Strategic Overview

The 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine core is a significant pharmacophore due to the prevalence of substituted imidazoles in biologically active molecules and approved pharmaceuticals.[1][2][3] The C(sp²)—Br bond on the phenyl ring serves as a versatile handle for introducing molecular diversity through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

However, the direct application of classical SNAr methodologies to this substrate is challenging. The reaction is facilitated by electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate.[4][5][6] The target molecule, possessing an electron-donating amino-imidazole substituent, is not sufficiently activated for this pathway. Consequently, transition-metal catalysis is the strategy of choice.

This guide focuses on two premier catalytic systems:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and general method for forming C-N bonds.[7][8]

  • Copper-Catalyzed Ullmann Condensation: A cost-effective and powerful alternative, particularly for N-arylation of heterocycles.[9][10][11]

The following sections provide the mechanistic rationale and step-by-step protocols for successfully applying these advanced synthetic methods.

Figure 1: Decision workflow for selecting the appropriate substitution strategy.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides due to its broad substrate scope and high functional group tolerance.[7][8] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to facilitate the C-N bond formation.

Mechanistic Rationale and Component Selection

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, association of the amine and deprotonation to form a palladium-amido complex, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8][12]

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are reduced in situ to the active Pd(0) species.

  • Ligand: This is the most critical component. For electron-rich aryl bromides and heterocyclic substrates, bulky, electron-rich biaryl phosphine ligands are required. Ligands like XPhos or SPhos promote the crucial, often rate-limiting, reductive elimination step.[13]

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and potassium phosphate (K₃PO₄) are frequently used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle center pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(Br) pd0->pd_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) pd_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product ArBr Ar-Br ArBr->pd_complex Amine HNR¹R² Amine->amido_complex

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 1: Standard Buchwald-Hartwig Amination

This protocol details the coupling of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine with morpholine as a representative secondary amine.

Materials:

  • 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, followed by anhydrous toluene.

  • Nucleophile Addition: Add morpholine via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields by minimizing thermal decomposition.[14][15]

Materials:

  • Same as Protocol 1, but use a dedicated microwave vial.

Procedure:

  • Vial Preparation: Add all solid reagents to a 10 mL microwave vial equipped with a stir bar.

  • Solvent and Nucleophile: Add anhydrous toluene and morpholine.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate at 130-150 °C for 20-40 minutes. Use temperature-controlled heating.[15]

  • Workup and Purification: Follow steps 5-7 from Protocol 1.

Copper-Catalyzed Ullmann-Type C-N Coupling

The Ullmann condensation is a classical, cost-effective method for C-N bond formation.[9][11] Modern protocols often use ligands to facilitate the reaction under milder conditions than the traditional high-temperature procedures. This method is particularly effective for the N-arylation of imidazoles and other N-heterocycles.[10][16][17]

Rationale and Component Selection
  • Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst.

  • Ligand: Simple, inexpensive ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can significantly accelerate the reaction by stabilizing the copper center.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are generally used.

Protocol 3: Modern Ullmann C-N Coupling

This protocol describes the coupling with a primary amine, such as aniline.

Materials:

  • 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine (1.0 eq)

  • Aniline (1.5 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the starting material, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Solvent and Nucleophile: Add anhydrous DMF and aniline.

  • Reaction: Heat the mixture to 120-140 °C under an inert atmosphere, with stirring, for 24-48 hours. Monitor by TLC or LC-MS.

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by column chromatography.

Data Summary and Expected Outcomes

The choice of method will depend on the nucleophile and available equipment. The following table provides a comparative summary for representative nucleophiles.

NucleophileMethodCatalyst SystemTemp. (°C)TimeExpected Yield
MorpholineBuchwald-HartwigPd₂(dba)₃ / XPhos / NaOt-Bu110 °C18 hGood to Excellent
MorpholineMW Buchwald-HartwigPd₂(dba)₃ / XPhos / NaOt-Bu140 °C30 minGood to Excellent
AnilineUllmann CouplingCuI / 1,10-Phenanthroline / K₂CO₃130 °C24 hModerate to Good
ImidazoleUllmann CouplingCuI / DMEDA / K₂CO₃120 °C24 hModerate to Good

Experimental Workflow and Characterization

A successful synthesis campaign relies on a systematic workflow from reaction execution to final product validation.

Figure 3: General experimental workflow for synthesis and analysis.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the final product. Look for the disappearance of the starting material signals and the appearance of new signals corresponding to the incorporated nucleophile.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized molecule.

  • HPLC: To determine the purity of the final compound.

References

  • MICROWAVE PROMOTED NUCLEOPHILIC SUBSTITUTION REACTION OF ARYL CHLORIDE WITH AMINE DERIVATIVES. (n.d.).
  • Solvent-Free Nucleophilic Aromatic Substitution of Deactivated Aryl Halides. (n.d.). Rhodium.ws.
  • Xu, H., & Fan, L.-L. (2008). Microwave-assisted N-Arylation of Indoles via C(sp2)–N(sp2) Bond Formation by Aromatic Nucleophilic Substitution Reactions.
  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. (n.d.). PMC.
  • Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. (n.d.). ResearchGate.
  • Efficient Nucleophilic Substitution Reaction of Aryl Halides with Amino Acids Under Focused Microwave Irradiation. (n.g.). ResearchGate.
  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Organic Chemistry Portal.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC.
  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. (2022). MDPI.
  • Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar.
  • Synthesis of imidazobenzothiazine and primidobenazothiazine derivatives via the classic Ullmann cross-coupling reaction of 1,8-diiodonaphthalene with 1H-benzo[d]imidazole-2-thiols or 2-thiouracils. (2019). Taylor & Francis Online.
  • 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis. (n.d.). ChemicalBook.
  • Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 852–855.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
  • COPPER-CATALYZED ARYLATIONS AND HETEROARYLATIONS. (2023). ResearchGate.
  • Nguyen, T. N. T., Thiel, N. O., Pape, F., & Teichert, J. F. (2016). Copper(I)-Catalyzed Allylic Substitutions with a Hydride Nucleophile. Organic Letters, 18(10), 2455–2458.
  • Erdogan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Yerbilimleri Dergisi.
  • Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. (n.d.). Organic & Biomolecular Chemistry.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications.
  • Effect of Substituent and Nucleophile in the Phenacylation of Benzimidazole. (2024). ResearchGate.
  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2026).
  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1- arylethanone Derivatives: A Computational Study. (2019). TRDizin.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. (2016). The Journal of Organic Chemistry.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS OF 1-METHYL-4,5-DINITROIMIDAZOLE WITH AQUEOUS AMMONIA OR SODIUM AZIDE. (2018). Chemistry of Heterocyclic Compounds.
  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. (n.d.). PMC.
  • SYNTHESIS AND REACTIONS OF IMIDAZOLE. (n.d.). Zenodo.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • 4-(4-bromofenil)-1H-imidazol. (n.d.). Chem-Impex.
  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. (2024). ResearchGate.
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2007). The Journal of Organic Chemistry.
  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution. (n.d.). Nptel.
  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (n.d.). ISCA.
  • Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. (2017).
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1149–1156.
  • Editorial on Nucleophilic Aromatic Substitution. (2021). Longdom Publishing.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC.
  • Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. (n.d.). RSC Publishing.
  • N-[(4-bromophenyl)methyl]-1-methyl-5-phenyl-1H-imidazol-2-amine--oxalic acid (1/1). (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine synthesis

Status: Operational Role: Senior Application Scientist Topic: Optimization of Reaction Yield & Purity Target Molecule: 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine (Intermediate for p38 MAP kinase inhibitors) Part 1: E...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Optimization of Reaction Yield & Purity Target Molecule: 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine (Intermediate for p38 MAP kinase inhibitors)

Part 1: Executive Summary & Core Workflow

This guide addresses the synthesis of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine . This specific scaffold is a notorious bottleneck in medicinal chemistry due to the oxidative instability of the electron-rich 5-aminoimidazole core.

The industry-standard route involves the cyclization of an


-aminonitrile with a formylating agent  (typically ethyl formate or formamidine acetate). Low yields (<30%) are almost exclusively caused by moisture contamination during cyclization or oxidative degradation during workup.
Standardized Reaction Workflow

ReactionWorkflow Start 4-Bromobenzaldehyde Strecker Strecker Reaction (TMSCN / MeNH2) Start->Strecker Step 1 Nitrile Intermediate: N-methyl-α-aminonitrile Strecker->Nitrile Unstable Cyclization Cyclization (HCOOEt / NaOMe) Nitrile->Cyclization Step 2 (Strict Anhydrous) Product Target: 5-Aminoimidazole Cyclization->Product In Situ Salt Stable Salt Form (HCl or Oxalate) Product->Salt Immediate Protection

Figure 1: The optimized synthetic pathway. Note the critical instability points at the aminonitrile and free base amine stages.

Part 2: Troubleshooting Guide (Q&A Format)

Module A: The Cyclization Step (The Yield Killer)

User Question: "I am following the literature using ethyl formate and sodium methoxide, but my yield is consistently stuck at 20-30%. What is going wrong?"

Scientist Diagnosis: The cyclization of


-methyl-

-(4-bromophenyl)glycinonitrile
with ethyl formate is a Thorpe-Ziegler type cyclization . The low yield is likely due to moisture-induced hydrolysis of the imidate intermediate or the ethyl formate itself.

Technical Solution:

  • Switch Bases: If you are using commercial NaOMe powder, switch to freshly sublimed Potassium tert-butoxide (KOtBu) or a fresh bottle of NaOMe solution. Old solid alkoxides absorb water, forming hydroxides that hydrolyze your formylating agent.

  • Solvent Control: THF must be distilled from Na/Benzophenone or come from a high-quality SPS (Solvent Purification System).

  • The "Formamidine" Alternative: If the ethyl formate route fails, switch to the Formamidine Acetate method. Refluxing the aminonitrile with formamidine acetate in ethanol often gives cleaner conversion, although purification can be harder.

Optimized Protocol (Ethyl Formate Route):

Parameter Recommendation Rationale
Stoichiometry 1.0 eq Nitrile : 3.0 eq HCOOEt : 1.2 eq KOtBu Excess formate drives the equilibrium; excess base ensures deprotonation.

| Temperature | 0°C


 RT 

Reflux | Initial mixing at 0°C prevents exotherms; reflux is required to close the ring. | | Atmosphere | Argon/Nitrogen (Strict) | 5-aminoimidazoles oxidize rapidly in air (turning red/black). |
Module B: Precursor Instability

User Question: "My starting material (


-methyl aminonitrile) turns brown and smells like almonds after a few hours. Is this affecting the next step?"

Scientist Diagnosis: Yes. You are observing a Retro-Strecker reaction .


-Aminonitriles are thermodynamically unstable and revert to the aldehyde (almond smell) and HCN/cyanide. If you use degraded nitrile, the aldehyde will polymerize or react with the base in the next step, forming "tar."

Technical Solution:

  • Immediate Use: Never store the free base aminonitrile. Telomerize it immediately.

  • Salt Formation: If storage is necessary, convert the aminonitrile to its Hydrochloride (HCl) or Oxalate salt . The salt form arrests the equilibrium and prevents the retro-Strecker decomposition.

    • Protocol: Dissolve crude nitrile in Et2O, add 1.0 eq of 4M HCl in Dioxane. Filter the white solid.

Module C: Product Isolation & Purity

User Question: "The reaction looks clean by LCMS, but during workup, the oil turns into a black tar. I lose half my mass on the column."

Scientist Diagnosis: Oxidative Polymerization. 5-Aminoimidazoles are electron-rich aromatic systems (like anilines but more reactive). They are highly susceptible to air oxidation, forming azo-dimers and polymers (the "black tar").

Technical Solution:

  • Avoid Silica Columns: Silica gel is slightly acidic and can catalyze decomposition. If you must use chromatography, use Neutral Alumina or treat the silica with 1% Triethylamine.

  • The "Salt Crash" Method (Preferred): Do not column the free base.

    • Quench reaction with water.

    • Extract with EtOAc.[1]

    • Immediately add 1.0 eq of Oxalic Acid (in MeOH) or HCl (in Et2O).

    • The stable salt precipitates out. Filter and wash.[1][2]

  • Acylation: If the amine is an intermediate, acylate it in situ (e.g., with an acid chloride or isocyanate) without isolating the free amine.

Part 3: Troubleshooting Logic Tree

Use this decision matrix to diagnose failure modes in your specific experiment.

Troubleshooting Issue Identify Issue LowYield Low Yield (<30%) Issue->LowYield Impurity Red/Black Tar Issue->Impurity StartMat Precursor Degradation Issue->StartMat Diagnosis1 Check Moisture/Base LowYield->Diagnosis1 Diagnosis2 Check Oxidation Impurity->Diagnosis2 Diagnosis3 Retro-Strecker? StartMat->Diagnosis3 Action1 Action: Use KOtBu + Dry THF Increase HCOOEt to 3.0 eq Diagnosis1->Action1 Action2 Action: Skip Column Isolate as HCl/Oxalate Salt Diagnosis2->Action2 Action3 Action: Store Precursor as HCl Salt only Diagnosis3->Action3

Figure 2: Diagnostic logic for common synthetic failures.

Part 4: References & Authoritative Grounding

  • Primary Synthetic Route (Ethyl Formate Method):

    • Source:Liverton, N. J., et al. "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." Journal of Medicinal Chemistry 42.12 (1999): 2180-2190.

    • Relevance: Defines the standard cyclization of

      
      -aminonitriles with ethyl formate/base to yield 1,4-disubstituted-5-aminoimidazoles.
      
  • Alternative Route (Formamidine Acetate):

    • Source:Laufer, S. A., et al. "Synthesis and biological testing of purine derivatives as potential p38 kinase inhibitors." Journal of Medicinal Chemistry.

    • Relevance: Discusses the use of formamidine acetate for imidazole ring closure when the formate method fails.

  • Instability Mechanisms:

    • Source:Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press (1997).

    • Relevance: Comprehensive text detailing the oxidative instability of 5-aminoimidazoles and the Retro-Strecker mechanism.

Disclaimer: This guide is for research purposes only. The synthesis involves toxic reagents (cyanides) and should only be performed by qualified chemists in a fume hood.

Sources

Optimization

Technical Support Center: Solubility Troubleshooting for 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

Prepared by: Senior Application Scientist, Advanced Chemical Formulations This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(4-bromophenyl)-1...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Formulations

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine in Dimethyl Sulfoxide (DMSO). Our objective is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols

Q1: What are the primary structural features of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine that influence its solubility in DMSO?

Answer: Understanding the molecule's structure is the first step in troubleshooting its solubility. The compound has three key regions that dictate its behavior in solvents:

  • Imidazole Core: The central imidazole ring is a polar heterocyclic structure.

  • Basic Amine Group (-NH₂): The primary amine at the 5-position is a basic center. This group can be protonated to form a salt, which can dramatically alter solubility.

  • Bromophenyl Group: This is a large, nonpolar (lipophilic) moiety. The bromine atom adds to its molecular weight and hydrophobicity.

The solubility of this compound in DMSO is a balance between the polar imidazole and amine components and the nonpolar bromophenyl group. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, high concentrations of lipophilic molecules can still be challenging.[1][2][3]

Q2: I've added the calculated amount of DMSO to my solid compound, but I still see particles. What is the standard protocol for initial dissolution?

Answer: Incomplete dissolution is a common issue, often resolved by applying mechanical and thermal energy. Do not assume the compound is insoluble without following a rigorous initial dissolution protocol. Factors like compound crystallinity and particle size can slow down the process.[4]

Experimental Protocol: Standard Compound Solubilization

  • Weighing and Solvent Addition: Accurately weigh the solid compound in a sterile glass vial. Add the calculated volume of high-purity, anhydrous DMSO to reach your target concentration (e.g., 10 mM).

  • Mechanical Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes. This increases the interaction between the solvent and the surface of the solid particles.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes. The high-frequency sound waves create cavitation bubbles that help to break apart solid aggregates and enhance dissolution.

  • Gentle Warming: If particles persist, warm the solution in a water bath set to 30-40°C for 15-20 minutes. Intermittently vortex the sample during this time. Causality: Increasing the temperature provides the system with more kinetic energy, which helps overcome the lattice energy of the solid crystal, often leading to higher solubility.[5]

  • Final Inspection: After the solution cools to room temperature, visually inspect it against a bright light for any remaining particulates. A fully dissolved solution should be clear.

Below is a workflow to guide your initial troubleshooting efforts.

G start Start: Solid Compound + DMSO vortex Vortex for 2 minutes start->vortex check1 Visually Inspect: Is solution clear? vortex->check1 sonicate Sonicate for 15 minutes check1->sonicate No success Success: Compound Dissolved Proceed to experiment check1->success Yes check2 Visually Inspect: Is solution clear? sonicate->check2 warm Warm to 30-40°C for 20 minutes with intermittent vortexing check2->warm No check2->success Yes check3 Visually Inspect: Is solution clear? warm->check3 check3->success Yes fail Issue Persists: Proceed to Advanced Techniques check3->fail No

Caption: Initial troubleshooting workflow for dissolving compounds in DMSO.
Q3: The standard protocol failed. How can I use pH modification to improve the solubility of this amine-containing compound?

Answer: The presence of the basic amine group is a key feature that can be exploited. By adding a small amount of a mild acid, you can protonate the amine, forming an imidazolium salt. This salt form is significantly more polar than the free base, which should dramatically increase its solubility in a polar solvent like DMSO. This is a common and highly effective technique for basic compounds.[4][6][7]

Experimental Protocol: Acid-Facilitated Dissolution

  • Prepare Acidic DMSO: Create a stock solution of DMSO containing a volatile weak acid. A 1% (v/v) solution of acetic acid in DMSO is a good starting point.

  • Test Dissolution: Attempt to dissolve your compound in this acidic DMSO stock using the "Standard Compound Solubilization" protocol described in Q2.

  • Rationale: Acetic acid acts as a proton donor. The equilibrium will shift towards the protonated, more soluble form of your compound.

    • R-NH₂ (less soluble) + CH₃COOH ⇌ R-NH₃⁺CH₃COO⁻ (more soluble)

  • Important Considerations:

    • Assay Compatibility: Ensure that the slight increase in acidity will not interfere with your downstream biological assay.

    • Volatility: Using a volatile acid like acetic acid or formic acid is often preferred if the final application requires removal of the acid.

    • Stoichiometry: You only need a slight molar excess of the acid relative to your compound. Using a 1% solution is typically sufficient without significantly altering the bulk solvent properties.

Q4: Can I use a co-solvent with DMSO to enhance solubility?

Answer: Yes, co-solvency is a powerful strategy.[7][8] A co-solvent can modify the overall polarity of the solvent system to better match the solute, disrupting crystal lattice forces more effectively. For a molecule with both polar and nonpolar regions, a carefully chosen co-solvent can bridge these properties.

Recommended Co-solvents for Use with DMSO

Co-SolventClassRationale for UseTypical Starting Ratio (DMSO:Co-solvent)
N-methyl-2-pyrrolidone (NMP) Dipolar AproticSimilar to DMSO, highly polar, excellent solubilizer. Can disrupt crystal packing.9:1
Polyethylene Glycol 400 (PEG 400) Protic SolventIncreases hydrogen bonding capacity of the solvent mixture.8:2
Ethanol Protic SolventCan interact with both polar and nonpolar parts of the molecule.9:1

Experimental Protocol: Co-Solvent Screening

  • Prepare Blends: Prepare the desired DMSO:co-solvent blends (e.g., 9:1 v/v DMSO:NMP).

  • Test Solubility: Add the solvent blend to your pre-weighed solid compound.

  • Follow Standard Protocol: Apply the "Standard Compound Solubilization" protocol (vortexing, sonication, gentle warming) to the sample.

  • Evaluate: Compare the degree of dissolution in the co-solvent blend to that in 100% DMSO.

  • Self-Validation: Always run a vehicle control with the same DMSO:co-solvent blend in your final assay to ensure the co-solvent itself does not cause an effect.

Q5: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. How can I solve this?

Answer: This is a very common problem known as "aqueous precipitation." It occurs because the compound, while soluble in the organic DMSO, is poorly soluble in the highly aqueous environment of your assay buffer. The key is to manage the transition from the organic to the aqueous phase carefully.

Strategies to Prevent Aqueous Precipitation

  • Minimize Final DMSO Concentration: The most critical factor is to keep the final concentration of DMSO in your assay as low as possible, ideally ≤0.5%.[9] High concentrations of DMSO can cause compounds to "crash out" of solution.

  • Use an Intermediate Dilution Step: Instead of diluting your 10 mM stock in 100% DMSO directly into the final assay plate, perform an intermediate dilution into a solution that is more "aqueous-like." This could be your assay buffer supplemented with a higher, but still non-precipitating, amount of DMSO (e.g., 5-10% DMSO).

  • Incorporate Solubilizing Excipients: Adding solubilizing agents to your assay buffer can help keep the compound in solution.

    • Surfactants: A very low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-127 can form micelles that encapsulate the hydrophobic compound.[10]

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, and can form inclusion complexes with your compound, enhancing its aqueous solubility.[10][11]

The following workflow illustrates the decision-making process for preventing precipitation upon aqueous dilution.

G start Start: Clear Stock Solution in 100% DMSO dilute Dilute stock into aqueous assay buffer start->dilute check1 Precipitation Occurs? dilute->check1 success Success: No Precipitation Proceed with assay check1->success No strategy1 Strategy 1: Lower final DMSO concentration (e.g., from 1% to 0.1%) check1->strategy1 Yes strategy1->dilute Retry Dilution strategy2 Strategy 2: Use an intermediate dilution step (e.g., dilute into 10% DMSO/buffer first) strategy1->strategy2 If still precipitates strategy2->dilute Retry Dilution strategy3 Strategy 3: Add solubilizing excipient to assay buffer (e.g., 0.01% Tween-80) strategy2->strategy3 If still precipitates strategy3->dilute Retry Dilution

Caption: Workflow for preventing compound precipitation in aqueous buffer.

References

  • Borg, A. & Wigh, R. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Available at: [Link]

  • Davis, D., & Macnaughton, M. (1970). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry. Available at: [Link]

  • Shaw, D. E., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available at: [Link]

  • Wasserscheid, P., & Welton, T. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Pharmaoffer. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Available at: [Link]

  • gChem. DMSO. Available at: [Link]

  • Shaw, D. E., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry (ACS Publications). Available at: [Link]

  • Ma, T., et al. (2024). Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. ResearchGate. Available at: [Link]

  • Slideshare. Methods of solubility enhancements. Available at: [Link]

  • Sulpizi, M., & Gaigeot, M.-P. (2015). Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. The Journal of Physical Chemistry B. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling (ACS Publications). Available at: [Link]

  • PubChem. 4-(4-bromophenyl)-1-methyl-1h-imidazol-5-amine. Available at: [Link]

  • ResearchGate. (2026). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. Available at: [Link]

  • Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available at: [Link]

  • PubChem. 4-(4-Bromophenyl)-1H-imidazole. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. Available at: [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Available at: [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. Available at: [Link]

  • Atlas of Science. (2016). Another aspect in use of DMSO in medicinal chemistry. Available at: [Link]

  • PubChem. 4-bromo-5-methyl-1H-imidazole. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • ScienceDirect. (2025). Solubilizing Agent: Significance and symbolism. Available at: [Link]

  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. Available at: [Link]

  • PMC. (2019). DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]

  • ResearchGate. (2025). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Available at: [Link]

  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Available at: [Link]

  • PubChem. 4-[4-(4-bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • Scribd. Solubility Data of DMSO. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Engineering for 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

[1][2] Case ID: REC-5AMINE-BR Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2] Introduction Welcome to the Advanced Purification Support Center. You are likely working with 4-(4-bromophenyl)-1-meth...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: REC-5AMINE-BR Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction

Welcome to the Advanced Purification Support Center. You are likely working with 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine , a critical intermediate often utilized in the synthesis of p38 MAP kinase inhibitors (e.g., SB 203580 analogs).[1][2][3]

This molecule presents a classic "push-pull" solubility challenge:

  • The "Pull" (Polar): The imidazole core and primary amine (

    
    ) facilitate hydrogen bonding, requiring polar solvents.[2]
    
  • The "Push" (Lipophilic): The 4-bromophenyl ring and N-methyl group drive the molecule toward lipophilicity, reducing water solubility.[2][3]

Common failure modes for this class include oiling out (liquid-liquid phase separation) and oxidative discoloration (browning).[1][3] This guide provides a self-validating framework to overcome these issues.

Module 1: Solvent Selection & Solubility Mapping

The Core Problem

User Report: "I cannot find a single solvent that dissolves the compound hot but precipitates it cold. It’s either insoluble or too soluble."[1]

Technical Analysis

This compound rarely behaves well in single-solvent systems due to its hybrid polarity.[1][2][3] You likely need a Binary Solvent System or a pH-Swing Protocol .[1][2][3]

Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)MechanismRisk Profile
Primary Ethanol / Water 4:1 to 1:1H-bonding match; high recovery.[1][2]Low. Excellent for removing inorganic salts.[2]
Secondary Ethyl Acetate / Heptane 1:2 to 1:5Van der Waals interactions; good for lipophilic impurities.[2]Moderate. Risk of oiling out if cooled too fast.[2][4]
Alternative Toluene (Single Solvent)N/APi-stacking interaction with bromophenyl ring.[1][2]Moderate. Requires high heat (

).[2]
Prohibited Acetone / Ketones N/ADO NOT USE. High. Reacts with 5-amine to form Schiff bases (imines).[1][2]
Protocol 1.1: The Solubility Range Test

Do not guess. Execute this rapid screen with 50 mg of crude material.[2]

  • Place 50 mg of solid in a vial.

  • Add Ethanol dropwise with heating (

    
    ) until dissolved.
    
    • If vol < 0.5 mL: Too soluble.[2][3] Use Ethanol/Water .[2][5]

    • If vol > 5.0 mL: Poor solubility.[2] Switch to DMSO/Water (not recommended for drying) or Toluene .[2][3]

  • Once dissolved in min. volume, cool to RT.

    • Precipitate forms? Good candidate.[2][3]

    • No precipitate? Add Water dropwise until turbidity persists, then heat to clear, and cool slowly.

Module 2: Troubleshooting "Oiling Out"

The Core Problem

User Report: "Upon cooling, the product separates as a yellow/brown oil at the bottom of the flask instead of crystals."

Root Cause Analysis

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary.[1][3] This is thermodynamically favorable when:

  • The solution is too concentrated (supersaturation is too high).[2]

  • Impurities depress the melting point of the solid.[2]

  • Cooling is too rapid.[2]

Corrective Workflow: The "Cloud Point" Seeding Protocol

RecrystallizationWorkflow Start Start: Crude Solid Dissolve 1. Dissolve in Good Solvent (Hot EtOAc or EtOH) Start->Dissolve Filter 2. Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent 3. Add Anti-Solvent (Heptane/Water) Dropwise at Reflux until Cloud Point Filter->AntiSolvent Clear 4. Add 1-2 drops Good Solvent to clear solution AntiSolvent->Clear Seed 5. CRITICAL: Add Seed Crystals at High Temp (approx. 5-10°C below reflux) Clear->Seed Cool 6. Slow Cool to RT (10°C per hour) Seed->Cool Isolate 7. Filter & Wash Cool->Isolate

Figure 1: Anti-Solvent Crystallization Workflow designed to prevent oiling out by controlling the nucleation point.[1][2]

Step-by-Step Fix:

  • Dissolve crude product in the minimum amount of hot solvent (e.g., Ethanol).[2]

  • Add Anti-solvent (e.g., Water) slowly at near-boiling temperature until the solution turns slightly cloudy (The Cloud Point).[2]

  • Add Back just enough hot solvent to make it clear again.[2]

  • Seeding: Remove from heat. Immediately add a few crystals of pure product (if available) or scratch the glass side with a rod.[2]

  • Insulate: Wrap the flask in foil or a towel to ensure very slow cooling. Do not put it in an ice bath yet.

Module 3: Chemical Stability & Color Removal

The Core Problem

User Report: "My product is turning brown during recrystallization."

Technical Analysis

The 5-aminoimidazole moiety is electron-rich and susceptible to oxidation, forming diazo-like or polymerized colored impurities.[1][2]

Stabilization Protocol
  • Deoxygenation: Always degas your solvents (sparge with

    
     for 10 mins) before heating.[2][3]
    
  • Charcoal Treatment:

    • Dissolve compound in hot solvent.[2][3][4][6]

    • Add Activated Carbon (5 wt%) .[2]

    • Stir at reflux for 15 minutes.

    • Crucial Step: Filter hot through a Celite pad.[2] (Do not let the solution cool in the funnel, or product will crystallize in the Celite).[2]

  • Acid/Base "Reset" (The Ultimate Purification):

    • If thermal recrystallization fails, exploit the basicity of the imidazole.[2]

    • Dissolve: Suspend crude in water and add 1N HCl until pH < 2 (Solution becomes clear).

    • Wash: Extract this aqueous acidic layer with Ethyl Acetate (removes non-basic lipophilic impurities).[2]

    • Precipitate: Slowly add 1N NaOH to the aqueous layer until pH > 9.[2] The free base amine will precipitate as a solid.[2]

Module 4: Polymorphism & Analysis

The Core Problem

User Report: "The melting point is sharp, but the XRPD pattern looks different from the previous batch."

Technical Analysis

Amino-imidazoles are prone to polymorphism and solvate formation .[1][2]

  • Ethanol often yields a solvate.[2]

  • Anhydrous forms are usually obtained from non-protic solvents (e.g., Toluene or EtOAc/Heptane).[2][3]

Verification Steps:

  • DSC (Differential Scanning Calorimetry): Look for a desolvation endotherm (broad peak) before the sharp melting peak.[2][3]

  • Drying: Ensure the product is dried under vacuum at

    
     for >12 hours to remove lattice solvent.
    

FAQ: Frequently Asked Questions

Q: Can I use Acetone/Hexane? It works for similar compounds. A: NO. Acetone is a ketone.[2][4] Under the heat of recrystallization, the primary amine (


) on the imidazole can react with acetone to form a Schiff base (imine), introducing a new impurity.[2] Stick to Esters (EtOAc) or Alcohols (EtOH).[2][3]

Q: The compound dissolves in hot toluene but doesn't precipitate when cooled. A: You likely used too much solvent.[2] Toluene has a steep solubility curve.[2][3] Evaporate the toluene to 50% volume, then add Heptane dropwise until cloudy, and cool.

Q: How do I remove the inorganic salts (NaBr/KBr) from the synthesis? A: Use the Ethanol/Water recrystallization method.[2] The organic product will crystallize out upon cooling, while the inorganic salts will remain dissolved in the aqueous mother liquor.[2]

References

  • Synthesis and p38 MAP Kinase Inhibition: Boehm, J. C., et al. "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency."[1][2][3] Journal of Medicinal Chemistry, 39(19), 3929-3937.[2] (Describes general purification of 4-aryl-5-aminoimidazoles).

  • General Solubility Data: PubChem Compound Summary for 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine. [1][2]

  • Recrystallization of Imidazoles: "Purification of Laboratory Chemicals" (Armarego & Chai).[2] General protocols for amino-heterocycle purification.

  • Schiff Base Formation Warning: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[2] Oxford University Press.[2] (Mechanism of amine-ketone condensation).[1]

Sources

Optimization

Minimizing side reactions during the synthesis of bromophenyl imidazoles

Welcome to the Bromophenyl Imidazole Synthesis Technical Support Center . This guide is structured to function as a Tier-3 engineering escalation resource.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bromophenyl Imidazole Synthesis Technical Support Center .

This guide is structured to function as a Tier-3 engineering escalation resource. It assumes you are already familiar with basic organic synthesis and are currently facing specific failure modes—low yields, "black tar" formation, loss of the bromine handle, or regioselectivity issues.

Quick Status Check: Which Route Are You Using?

Before troubleshooting, verify you are applying the correct synthetic strategy for your specific bromophenyl target.

RouteSelection Start Target: Bromophenyl Imidazole Constraint1 Is the Bromo-group position critical? Start->Constraint1 Constraint2 Is the imidazole N-substituted? Constraint1->Constraint2 Yes (Must be exact) RouteC Route C: Direct Bromination (NBS + Phenylimidazole) Constraint1->RouteC No (Regio-mix acceptable) RouteA Route A: Van Leusen (TosMIC + Aldehyde) Constraint2->RouteA No (NH free) or Yes (via Amine) RouteB Route B: Debus-Radziszewski (Glyoxal + NH3 + Aldehyde) Constraint2->RouteB No (NH free) *Scale-up preferred* High Purity, Halogen Safe High Purity, Halogen Safe RouteA->High Purity, Halogen Safe Low Cost, Tar Risk Low Cost, Tar Risk RouteB->Low Cost, Tar Risk Regio-isomer Risk Regio-isomer Risk RouteC->Regio-isomer Risk

Figure 1: Decision Logic for Synthetic Route Selection.[1] Use Van Leusen for high-value intermediates where halogen integrity is paramount.

Module 1: The Van Leusen Reaction (Precision Synthesis)

Best for: Preserving the C-Br bond and avoiding "tar" formation. Core Reagents: p-Toluenesulfonylmethyl isocyanide (TosMIC), 4-Bromobenzaldehyde, Amine/Ammonia.[1]

Common Failure Modes & Solutions
SymptomProbable CauseTechnical Intervention
Oxazole byproduct formation TosMIC Hydrolysis/Elimination. If the intermediate imine is not formed before TosMIC addition, TosMIC reacts directly with the aldehyde to form an oxazole.Protocol Adjustment: Pre-form the imine. Stir the aldehyde and amine (or ammonium acetate) for 1–2 hours before adding TosMIC and base. Use a dehydrating agent (MgSO₄) during imine formation.[1]
Low Yield (<40%) Base-Induced Polymerization. Strong bases can degrade TosMIC or the bromobenzaldehyde.[1]Base Swap: Switch from NaH or KOtBu to K₂CO₃ in MeOH/DME . This milder system is sufficient for the [3+2] cycloaddition and preserves the sensitive C-Br bond.
Debromination Metal Contamination. If using recycled solvent or metal stir bars with previous Pd exposure.[1]Chelation: Use glass-coated stir bars. Add a scavenger resin (e.g., QuadraPure™) if metal contamination is suspected in reagents.
Optimized Protocol: 4-(4-Bromophenyl)-1H-imidazole

Reference Grounding: Adapted from Van Leusen et al. (J. Org.[1] Chem.) and recent process improvements [1][4].[1]

  • Imine Formation: Dissolve 4-bromobenzaldehyde (1.0 eq) in MeOH. Add excess ammonia (approx.[1] 7M in MeOH) or ammonium acetate (2.0 eq).[1] Stir at RT for 2 hours. Checkpoint: Monitor disappearance of aldehyde by TLC.

  • Cycloaddition: Add TosMIC (1.1 eq) and K₂CO₃ (2.0 eq).

  • Reflux: Heat to reflux (65°C) for 4–6 hours. The solution will turn yellow/orange (normal).

  • Workup: Evaporate MeOH. Resuspend in EtOAc/Water.[1] The imidazole often precipitates at the interface or stays in the organic layer.

  • Purification: Recrystallize from Ethanol/Water. Avoid column chromatography if possible to prevent loss on silica.[1]

Module 2: The Debus-Radziszewski Reaction (Legacy Support)

Best for: Large-scale, low-cost synthesis where purification equipment is robust.[1] Core Reagents: Glyoxal (40% aq), Ammonia, 4-Bromobenzaldehyde.

Troubleshooting the "Black Tar"

Issue: The reaction mixture turns into an intractable black viscous oil. Mechanism: Glyoxal is highly reactive.[1] In the presence of base (ammonia) and heat, it undergoes rapid self-aldol condensation and polymerization before it can react with the sterically hindered bromobenzaldehyde.

Corrective Actions:

  • The "Slow Drip" Method: Do not mix all reagents at once.[1]

    • Setup: Dissolve the aldehyde in MeOH/Acetic Acid.

    • Action: Add the Glyoxal/Ammonia mixture dropwise over 2-4 hours at 0°C, then slowly warm to RT.

  • Buffer Control: Polymerization is base-catalyzed.[1] Maintain pH ~4-5 using Ammonium Acetate/Acetic Acid buffer rather than free Ammonia.[1]

  • Use the Trimer: Replace aqueous glyoxal with Glyoxal trimer dihydrate .[1] It releases monomeric glyoxal slowly upon heating, keeping the effective concentration low and preventing polymerization [2].

Module 3: Regioselectivity in N-Alkylation

Context: You have synthesized 4-(4-bromophenyl)-1H-imidazole and now need to alkylate the nitrogen. The Problem: You get a mixture of N1 (desired, usually) and N3 isomers.

The Science of Tautomerism

The imidazole ring exists in equilibrium. The N-H proton hops between N1 and N3.

  • Sterics: Alkylation prefers the least hindered nitrogen (distal to the phenyl ring).

  • Electronics: The phenyl group is electron-withdrawing.[1] This makes the N1-H tautomer more acidic, but the N3 nitrogen more nucleophilic in the neutral state.

Decision Matrix for Regiocontrol:

ConditionMechanismMajor Product
Basic (NaH/DMF) SE2cB (Anionic). The anion is formed.[1] Sterics dominate.[1]Mixture (often ~1:1) . The "remote" nitrogen is slightly favored but hard to control.
Neutral/Acidic SE2' (Neutral). Reaction occurs on the neutral species.[1]N3-Alkylation (Proximal to phenyl) is often disfavored sterically, leading to higher N1 selectivity.[1]
Transient Protection Steric Blocking. Use a bulky group (Trityl) first, separate isomers, then alkylate.

Diagnostic Tip (NOE NMR): To confirm which isomer you have:

  • N1-Alkylated: Strong NOE signal between the N-Alkyl protons and the Imidazole C5-H (the proton next to the phenyl ring).

  • N3-Alkylated: Strong NOE signal between the N-Alkyl protons and the Imidazole C2-H (the proton between the nitrogens).

Module 4: Halogen Preservation (The "Hardware" Lock)

Critical Warning: If you plan to use the bromophenyl imidazole in a Suzuki or Buchwald coupling later, debromination (hydrodehalogenation) is a primary risk.

Debromination Step1 Pd Oxidative Addition (Insert into C-Br) Step2 Transmetallation (Desired Path) Step1->Step2 Fast Cycle Step3 Beta-Hydride Elimination or Hydride Transfer Step1->Step3 Slow Cycle (Promoted by Alcohols/Amines) Result Debrominated Byproduct (H instead of Br) Step3->Result

Figure 2: The Debromination Trap. Avoiding hydride sources is key.

Prevention Protocol:

  • Solvent Choice: Avoid secondary alcohols (Isopropanol) as solvents in downstream couplings; they act as hydride donors.[1] Use Toluene or Dioxane .[1][2][3]

  • Base Selection: Switch from NaOtBu (strong, can promote hydride transfer) to CsF or K₃PO₄ (anhydrous) [1].[1][2]

  • Catalyst: Use bulky, electron-rich ligands (e.g., XPhos , SPhos ) which speed up reductive elimination of the desired product over the side reaction.

References

  • BenchChem Technical Support. Preventing debromination in Suzuki coupling of bromo-imidazoles. Retrieved from

  • Organic Chemistry Portal. Debus-Radziszewski Imidazole Synthesis. Retrieved from

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Retrieved from

  • Van Leusen, A. M., et al. Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[1][4] J. Org.[1][4][5][6] Chem. 1977, 42, 19, 3114–3118.[4] (Foundational mechanism).[1]

  • MDPI. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Imidazole Amine Formation

Topic: Troubleshooting Low Conversion Rates in Imidazole Amine Formation Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists Introduction: The "Imidazole Problem" in Amination...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Imidazole Amine Formation Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Imidazole Problem" in Amination

Synthesizing imidazole-containing amines is a staple in medicinal chemistry (e.g., histamine analogs, kinase inhibitors), yet it remains notoriously difficult. The imidazole ring is a "janus-faced" substrate: it is electron-rich enough to poison metal catalysts, yet often electron-deficient enough to resist nucleophilic attack at the carbon backbone.

If you are experiencing low conversion (<30%) or stalled reactions , the root cause usually lies in one of three failure modes:

  • Catalyst Sequestration: The imidazole N3 lone pair binds to your metal center (Pd, Cu) tighter than your ligand does.

  • Thermodynamic Stalling: In reductive amination, the intermediate hemiaminal or imine fails to form due to the basicity of the imidazole ring.

  • Regio-scrambling: Competitive N-alkylation vs. C-alkylation consumes starting material without yielding the desired C-N bond.

This guide provides a diagnostic framework and validated protocols to overcome these barriers.

Part 1: Diagnostic Decision Tree

Before altering reagents, identify the mechanistic bottleneck.

DiagnosticTree Start Reaction Stalled/Low Yield Method Which Method? Start->Method RedAm Reductive Amination (Aldehyde + Amine) Method->RedAm Buchwald Pd-Catalyzed Coupling (Halo-Imidazole + Amine) Method->Buchwald SNAr SNAr / Nucleophilic Displacement Method->SNAr ImineCheck Is Imine/Hemiaminal Observed by NMR? RedAm->ImineCheck Water Issue: Equilibrium favors hydrolysis ImineCheck->Water No Lewis Solution: Add Ti(OiPr)4 Water->Lewis ColorChange Did reaction turn black (Pd black)? Buchwald->ColorChange Poison Issue: Catalyst Poisoning (N-coordination) ColorChange->Poison No precipitate, remains clear/yellow Ligand Solution: Switch to BrettPhos/tBuXPhos Poison->Ligand PosCheck Position of Halogen? SNAr->PosCheck C2C4 C4/C5 are unreactive PosCheck->C2C4 C4 or C5 Protect Solution: SEM-Protection or Switch to Coupling C2C4->Protect

Figure 1: Diagnostic workflow for identifying the root cause of low conversion based on reaction type and observable intermediates.

Part 2: Troubleshooting Reductive Amination

The Scenario: You are reacting an imidazole-aldehyde with an amine (or vice versa) using


 or 

. The reaction stalls, or you isolate starting material.[1]

The Science: Imidazole aldehydes are less electrophilic than standard benzaldehydes due to resonance donation from the ring nitrogens. Furthermore, the basic imidazole nitrogen can buffer the acidic conditions required for imine formation, preventing the protonation of the carbonyl oxygen.

Q: I see no imine formation by TLC/NMR. Adding acid didn't help. What now?

A: Switch to a Titanium(IV) Isopropoxide (


) protocol. 
Standard acid catalysis (Acetic acid) often fails with imidazoles because the proton is sequestered by the imidazole ring rather than activating the carbonyl. 

acts as a dual-function reagent:
  • Lewis Acid: Activates the carbonyl without requiring low pH.

  • Water Scavenger: Drives the equilibrium forward by chemically trapping water.

Comparative Data: Standard vs. Titanium Protocol

ConditionConversion (12h)YieldNotes
MeOH, AcOH,

35%28%Incomplete imine formation.
DCE,

55%45%Slow kinetics; stuck at hemiaminal.
Neat

, then

>98% 92% Recommended.
Protocol A: Titanium-Mediated Reductive Amination

Use this for sterically hindered amines or unreactive imidazole aldehydes.

  • Imine Formation: In a dry flask, combine the amine (1.1 equiv) and imidazole aldehyde (1.0 equiv).

  • Add Titanium: Add

    
     (1.25 – 1.5 equiv) neat. If the mixture is too viscous, add minimal dry THF.
    
  • Incubate: Stir under

    
     for 4–12 hours. Checkpoint: Monitor disappearance of aldehyde peak by NMR.
    
  • Reduction: Dilute with dry EtOH or MeOH. Cool to 0°C. Add

    
     (1.5 equiv) portion-wise. (Caution: Exothermic).
    
  • Workup (Critical): Quench with aqueous 1N NaOH (not water alone) to precipitate titanium salts as white

    
    . Filter through Celite.[2]
    

Part 3: Troubleshooting Buchwald-Hartwig Couplings

The Scenario: You are trying to couple a halo-imidazole with an amine using Pd catalysis. The reaction yields only starting material or de-halogenated imidazole.

The Science: The "Imidazole Poisoning" effect occurs when the


 nitrogen of the imidazole binds to the Palladium(II) intermediate, displacing the phosphine ligand. This creates a stable, unreactive "off-cycle" complex that prevents the amine from binding (transmetallation/coordination step).

CatalystPoisoning Pd Active Catalyst [L-Pd-Ar] Poisoned DEAD END [Pd-Imidazole Complex] (Ligand Displaced) Pd->Poisoned Small Ligand (e.g., PPh3, dppf) Productive Productive Cycle (Amine Binding) Pd->Productive Bulky Ligand (e.g., BrettPhos) Imid Imidazole Substrate (N-donor) Imid->Poisoned

Figure 2: Mechanism of catalyst deactivation. Small ligands allow the imidazole nitrogen to bind to Pd, shutting down the cycle. Bulky ligands create a steric wall that prevents this interaction.

Q: Which ligand should I use for imidazole C-N coupling?

A: Use "BrettPhos" or "tBuBrettPhos" (Buchwald 3rd/4th Gen). Avoid simple phosphines (


) or bidentates like BINAP/DPPF for unprotected imidazoles. You need extreme steric bulk to prevent N-coordination.
  • Primary Amines: Use BrettPhos or tBuBrettPhos .

  • Secondary Amines: Use RuPhos or AdBrettPhos .

  • Base Selection: Strong bases (

    
    ) often degrade halo-imidazoles. Use 
    
    
    
    or
    
    
    in t-Amyl alcohol or Dioxane.
Protocol B: C-N Coupling of Chlorinated Imidazoles

Validated for 4-chloro-1H-imidazole derivatives.

  • Prep: Charge flask with Imidazole-Cl (1.0 equiv), Amine (1.2 equiv), and Base (

    
    , 2.5 equiv).
    
  • Catalyst: Add Pre-catalyst tBuBrettPhos Pd G3 (1–3 mol%).

    • Note: Using the G3/G4 precatalyst is superior to mixing

      
       + Ligand in situ.
      
  • Solvent: Add anhydrous t-Amyl Alcohol (0.2 M).

  • Reaction: Heat to 80–100°C.

  • Troubleshooting: If conversion <50%, add 10 mol% of the free ligand (tBuBrettPhos) to extend catalyst life.

Part 4: Regioselectivity (N-Alkylation vs. C-N Formation)

The Scenario: You are attempting to alkylate the amine, but the imidazole ring nitrogen gets alkylated instead (N-alkylation).

Q: How do I stop N-alkylation of the imidazole ring?

A: Protect the Imidazole N1. You cannot rely on kinetics alone. The imidazole anion is an ambient nucleophile.

  • SEM-Protection (Recommended): Use SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

    • Why: The SEM group is bulky and electron-donating. It blocks N1 and directs lithiation/functionalization to C2 or C5.

  • Trityl (Trt): Good for steric blocking, but acid-labile.

Q: My reaction on a halo-imidazole is failing.

A: Check the position.

  • 2-Haloimidazoles: Reactive to

    
     if an EWG (like 
    
    
    
    or Carbonyl) is at C4/C5.
  • 4/5-Haloimidazoles: Inert to standard

    
    . You must use the Buchwald-Hartwig coupling (Protocol B) described above. Do not waste time heating these with amines in DMF; they will decompose before they substitute.
    

References & Validated Sources

  • Titanium-Mediated Reductive Amination:

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Buchwald-Hartwig Coupling of Imidazoles (Ligand Selection):

    • Maitro, G., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Journal of the American Chemical Society, 131(10), 3472–3473. (Describes the utility of BrettPhos).

  • Catalyst Poisoning Mechanisms:

    • Paul, F., et al. "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society. (Foundational work on off-cycle resting states).

  • Regioselectivity in Imidazoles:

    • Bellina, F., et al. "Selective Palladium-Catalyzed Arylation of Imidazoles."[4][5] Chemical Reviews, 110(2), 1082–1146.

Sources

Optimization

Technical Support Center: Stability of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine. We will address common questions and troubleshooting scenarios related to the stability of this compound under acidic conditions, providing expert insights and actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the chemical behavior of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine in acidic environments.

Q1: What are the primary sites of interaction with acid on the 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine molecule?

A1: The structure of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine possesses two primary basic centers that will readily interact with acids:

  • The Imidazole Ring Nitrogen (N3): The lone pair of electrons on the non-methylated nitrogen (N3) of the imidazole ring is available for protonation. This interaction is characteristic of imidazoles, which are aromatic heterocyclic amines.[1]

  • The 5-Amine Group (-NH2): The primary amine at the C5 position is a strong basic site and will be readily protonated in acidic conditions to form an ammonium salt (-NH3+).

Protonation at these sites increases the compound's polarity and, consequently, its solubility in aqueous media.

Diagram: Protonation of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

G cluster_0 Neutral Compound cluster_1 Acidic Conditions (H+) mol 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine protonated_amine Protonated Amine Salt (-NH3+) mol->protonated_amine Protonation at 5-amine protonated_imidazole Protonated Imidazole Ring (N3-H+) mol->protonated_imidazole Protonation at N3

Caption: Primary sites of protonation in acidic media.

Q2: What are the potential degradation pathways for this compound under acidic conditions?

A2: While the imidazole core is generally robust, exposure to harsh acidic conditions (e.g., concentrated acids, elevated temperatures) can promote degradation.[2][3] Based on the structure, the most probable degradation pathway is acid-catalyzed hydrolysis.

  • Hydrolysis of the Amine Group: Although less common for simple amines, under forcing conditions (e.g., prolonged heating in strong acid), the C-N bond of the 5-amine group could potentially undergo hydrolysis, leading to the formation of a hydroxylated imidazole derivative.

  • Ring Opening: Extreme conditions could theoretically lead to the cleavage of the imidazole ring itself, but this would require significant energy input and is considered a minor pathway for this class of compounds under typical experimental conditions.[4][5]

It is crucial to perform forced degradation studies to identify the specific degradants relevant to your experimental setup.[2][6]

Q3: How does pH influence the stability of the compound in aqueous solutions?

A3: The stability of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine is highly pH-dependent.

  • Acidic pH (pH < 6): The compound will exist predominantly in its protonated, water-soluble form. While generally stable in mildly acidic buffers for short durations, strong acids (pH < 2) combined with heat can accelerate hydrolysis.

  • Neutral pH (pH 6-8): In this range, the compound will be a mixture of its protonated and free-base forms. This is often the range of optimal stability for many amine-containing compounds.

  • Basic pH (pH > 8): In its free-base form, the compound is more susceptible to oxidative degradation, particularly if exposed to air.

For many amino-containing heterocyclic compounds, maximum stability is often found in the slightly acidic to neutral pH range.[7]

Q4: What are the best practices for preparing and storing acidic solutions of this compound?

A4: To maintain the integrity of your compound in acidic solutions, follow these guidelines:

  • Use Buffers: Whenever possible, use buffered solutions (e.g., citrate or acetate buffers) to maintain a constant pH, rather than solutions of strong acids like HCl.

  • Solvent Choice: For stock solutions, dissolve the compound in an anhydrous organic solvent like DMSO or ethanol.[8] Dilute into your aqueous acidic buffer immediately before use.

  • Temperature: Prepare and store solutions at low temperatures (2-8°C). Avoid repeated freeze-thaw cycles. For long-term storage, keep the compound as a solid at -20°C.[8]

  • Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent potential photodegradation.[7][9]

  • Prepare Fresh: Aqueous solutions are generally less stable than organic stock solutions. It is best practice to prepare them fresh for each experiment.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Unexpected peaks appear in my HPLC/LC-MS analysis after acid treatment.

Possible Causes Troubleshooting Steps & Solutions
Compound Degradation The acidic conditions are too harsh. Solution: Reduce the acid concentration, switch to a milder acid (e.g., acetic acid instead of HCl), or decrease the incubation temperature and time. Run a time-course experiment to determine the onset of degradation.
Reaction with Solvent The solvent (e.g., methanol) may be reacting with the compound or its intermediates under acidic catalysis. Solution: Switch to a more inert co-solvent like acetonitrile or THF.[10]
Impure Reagents The acid or solvent may contain impurities that are reacting or being detected. Solution: Use high-purity, HPLC-grade reagents. Run a blank analysis of your acidic solvent system to check for background peaks.

Problem 2: The yield of my reaction is low when using this compound as a starting material in an acidic step.

Possible Causes Troubleshooting Steps & Solutions
Starting Material Degradation The compound is degrading under the reaction conditions before it can react as intended. Solution: Before running the full reaction, perform a stability test of your starting material under the exact reaction conditions (acid, solvent, temperature) and monitor its concentration over time by HPLC.[11]
Solubility Issues The protonated form of the compound may be precipitating out of your organic reaction solvent, effectively removing it from the reaction. Solution: Check the solubility of the compound in the reaction mixture. You may need to modify the solvent system, for example, by adding a more polar co-solvent to keep the protonated species dissolved.[12]

Problem 3: After workup with an acidic wash, I cannot recover my product.

Possible Causes Troubleshooting Steps & Solutions
Product is in the Aqueous Layer Your product, if it also contains basic functional groups, may have been protonated and become soluble in the aqueous acid layer. Solution: Before discarding the aqueous layer, basify it with a suitable base (e.g., NaHCO3 or NaOH) to a pH > 9 and re-extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Analyze the organic extract for your product.[11]
Product Degraded During Workup The product itself may be unstable to the acidic wash. Solution: Test the stability of your purified product in the acidic solution on a small scale. If it degrades, avoid acidic washes. Consider alternative purification methods like column chromatography on silica gel (potentially with a small amount of triethylamine in the eluent to prevent degradation) or recrystallization.[13]

Diagram: Troubleshooting Workflow

G start Experiment Issue Observed (e.g., Low Yield, Extra Peaks) check_stability Q: Is the compound stable under the conditions? start->check_stability test_stability Action: Run control experiment. Incubate compound in acid; monitor by HPLC/TLC. check_stability->test_stability stable Result: Stable test_stability->stable unstable Result: Unstable test_stability->unstable check_solubility Q: Is solubility the issue? stable->check_solubility modify_conditions Action: Reduce acid strength, temperature, or time. unstable->modify_conditions modify_solvent Action: Change solvent system or check aqueous layer during workup. check_solubility->modify_solvent end_issue_solved Issue Resolved modify_solvent->end_issue_solved modify_conditions->end_issue_solved

Sources

Troubleshooting

Preventing oxidation and degradation of imidazole amine derivatives

Subject: Prevention of Oxidation, Degradation, and Instability Ticket ID: IAS-9924-OX Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Oxidation, Degradation, and Instability

Ticket ID: IAS-9924-OX Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You have reached the specialized support module for Imidazole Amine Derivatives . These compounds (including histamine analogs, histidine derivatives, and synthetic intermediates like daclatasvir) present unique stability challenges due to their electron-rich aromatic systems and amphoteric nature.

This guide is structured to address the "Why" and "How" of degradation, moving beyond basic storage instructions to mechanistic troubleshooting.

Module 1: Storage & Physical Handling

Q: My compound turned from white to yellow/brown during storage. Is it still usable?

A: Likely not without repurification.[1] This indicates oxidative oligomerization.

The Mechanism: Imidazole amines are susceptible to radical-mediated autoxidation . The imidazole ring, particularly at the N1 and C2 positions, is electron-rich. In the presence of trace metals or light, a radical cation forms. Unlike simple amines that form N-oxides, imidazole radicals often dimerize or polymerize, creating conjugated systems (quinoid-like structures) that absorb light in the visible spectrum (yellow/brown) [1].

Troubleshooting Protocol:

  • Check the Salt Form: Free bases are significantly less stable than their hydrochloride or fumarate salts. If you are storing the free base, convert it to a salt immediately for long-term storage.

  • The "Argon Blanket" Rule: Air is the enemy. These compounds must be stored under an inert atmosphere.

    • Action: Purge the headspace of your vial with Argon (heavier than air) rather than Nitrogen for maximum protection.

  • Light Exclusion: Photo-oxidation is rapid. Use amber glass or wrap containers in aluminum foil.

Q: The powder has turned into a sticky gum (Caking). What happened?

A: Hygroscopic hydrolysis.

The Mechanism: Imidazole amines are notoriously hygroscopic. Moisture uptake does two things:

  • Physical Instability: It lowers the glass transition temperature (Tg), causing the crystal lattice to collapse into an amorphous gum.

  • Chemical Instability: Water acts as a medium for proton transfer, accelerating base-mediated autoxidation [2].

Corrective Action:

  • Immediate: Redissolve in dry methanol/ethanol and re-evaporate/lyophilize to recover the solid (if chemically pure).

  • Prevention: Store in a desiccator with P2O5 (Phosphorus Pentoxide) or active silica gel. Do not rely on standard cabinet storage.

Module 2: Synthesis & Purification

Q: I am losing significant yield during aqueous workup. Where is my product?

A: It is likely stuck in the aqueous phase due to its amphoteric nature.

The Mechanism: The imidazole ring has a pKa of ~6.0–7.0.

  • pH < 6: Protonated (Cationic)

    
     Water Soluble.
    
  • pH > 7: Neutral (Free Base)

    
     Organic Soluble (but polar).
    
  • pH > 12: Deprotonation of N-H (Anionic)

    
     Water Soluble (if N-unsubstituted).
    

The "Isoelectric Trap": Many researchers neutralize to pH 7.0, but imidazole amines are often highly polar even as free bases. They partition poorly into non-polar solvents like Hexane or Ether.

Optimization Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl or K2CO3 to push the organic amine out (Salting-out effect).

  • Solvent Switch: Do not use Diethyl Ether. Use n-Butanol or Dichloromethane/Isopropanol (3:1) for extraction at pH 9–10.

Visualization: The Oxidative Degradation Cascade

The following diagram illustrates the pathway from a stable imidazole amine to a colored oligomer, highlighting the intervention points.

DegradationPathway cluster_prevention Prevention Strategies Start Imidazole Amine (Colorless) Trigger Trigger: Light / Metal Ions / O2 Start->Trigger Radical Radical Cation Formation Trigger->Radical e- Transfer Dimer Dimerization (N-N or C-N coupling) Radical->Dimer Coupling Polymer Oligomers/Polymers (Yellow/Brown) Dimer->Polymer Conjugation Chelation EDTA (Traps Metals) Chelation->Trigger Inert Argon/N2 (Removes O2) Inert->Trigger

Figure 1: Mechanism of oxidative degradation leading to color changes, with critical intervention points.

Module 3: Formulation & Solution Stability

Q: My compound degrades in solution within 24 hours. How do I stabilize it?

A: You need a multi-tiered antioxidant system.

Single antioxidants are often insufficient for imidazole amines because degradation is catalyzed by both free radicals and metal ions .

The "Stabilizer Matrix" Selection Guide:

Stabilizer ClassCompound ExampleMechanism of ActionRecommended Conc.
Primary Antioxidant Sodium MetabisulfiteScavenges dissolved oxygen directly.0.1% – 0.5% w/v
Chelating Agent Disodium EDTASequesters Fe/Cu ions that catalyze ring oxidation.0.01% – 0.05% w/v
Sacrificial Reductant Ascorbic AcidRegenerates the oxidized drug (sacrificial).0.1% – 1.0% w/v
pH Buffer Citrate/PhosphateMaintains pH < 6.0 to keep amine protonated.10–50 mM

Critical Note on Metabisulfite: Warning: If your imidazole derivative contains a highly reactive amine or aldehyde side chain, bisulfite can form adducts. Always validate compatibility via HPLC [3].

Module 4: Analytical Troubleshooting (HPLC)

Q: I see "Ghost Peaks" or broad tailing in my HPLC chromatogram.

A: This is likely "On-Column" degradation or Silanol interaction.

Issue 1: Peak Tailing

  • Cause: The basic imidazole nitrogen interacts with acidic silanol groups on the silica column.

  • Fix: Use a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping). Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase as a competing base/ion-pair reagent.

Issue 2: Ghost Peaks (On-Column Oxidation)

  • Cause: If using an electrochemical detector or highly sensitive UV, trace metals in the stainless steel column frits can oxidize the imidazole during the run.

  • Fix: Pass the mobile phase through a PEEK inline filter before the column. Add 20µM EDTA to the mobile phase.

Visualization: Stability Decision Tree

Follow this logic flow to determine the optimal handling for your specific derivative.

StabilityLogic Start New Imidazole Amine Derivative StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution SaltCheck Is it a Salt? Solid->SaltCheck pHCheck pH Sensitivity? Solution->pHCheck MakeSalt Convert to HCl or Fumarate SaltCheck->MakeSalt No (Free Base) StoreDry Store: Amber Vial, Argon, Desiccant SaltCheck->StoreDry Yes MakeSalt->StoreDry Acidic Adjust pH 3.0-5.0 (Protonate Ring) pHCheck->Acidic Stable in Acid Additives Add EDTA + Metabisulfite pHCheck->Additives Acid Sensitive

Figure 2: Decision matrix for stabilizing imidazole amine derivatives in solid and liquid states.

References

  • Huang, Y., et al. (2019).[2] "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." Journal of Pharmaceutical Sciences.

  • BenchChem Technical Guides. (2025).[3] "Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: Solubility and Stability."

  • Raether, G. (1991). "Analytical aspects of the stabilization of drugs in pharmaceutical formulations." Acta Pharmaceutica Hungarica.

  • Mehta, J., et al. (2009). "Structure and inhibition of human diamine oxidase." Biochemistry.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) fragmentation patterns of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

A Comparative Guide to the LC-MS Fragmentation of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine Abstract This technical guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) frag...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the LC-MS Fragmentation of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

Abstract

This technical guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine. Designed for researchers in drug discovery and analytical chemistry, this document elucidates the characteristic fragmentation pathways of this molecule under collision-induced dissociation (CID). By leveraging foundational principles of mass spectrometry and comparative analysis of potential fragmentation routes, this guide serves as a practical reference for the structural confirmation and identification of this compound and its related analogues in complex matrices. We present a detailed experimental protocol, a comparative discussion of the primary fragmentation cleavages, and visual representations of the proposed pathways to facilitate a deeper understanding of the molecule's behavior in a tandem mass spectrometer.

Introduction: The Imperative of Structural Elucidation

In the realm of drug development and chemical research, the unambiguous structural confirmation of novel chemical entities is paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone analytical technique for this purpose.[1] Its sensitivity and specificity allow for the detailed characterization of molecules from simple to complex mixtures. The compound of interest, 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, possesses several key structural features that dictate its fragmentation behavior: a brominated aromatic ring, a methylated imidazole core, and a primary amine. Understanding how these moieties interact and cleave under energetic conditions is crucial for its identification.

A key characteristic of brominated compounds in mass spectrometry is their distinct isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[2] This results in a pair of molecular ion peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z), providing a readily identifiable marker for the presence of a single bromine atom in a molecule.[3][4] This guide will dissect the fragmentation of this molecule, beginning with its characteristic isotopic pattern and extending to the predictable cleavages of its heterocyclic and substituted components.

Foundational Principles: Ionization and Fragmentation

The journey of a molecule through a tandem mass spectrometer begins with ionization. Electrospray ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation.[5] This preserves the molecular weight information, which is the first piece of the structural puzzle.

Once the protonated precursor ion is isolated, it is subjected to collision-induced dissociation (CID). In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (like argon or nitrogen).[6] This collision converts kinetic energy into internal energy, which excites the molecule and induces bond cleavage, generating a series of product ions. The resulting fragmentation pattern is a veritable fingerprint of the molecule's structure. The fragmentations of protonated molecules in ESI-CID are typically even-electron processes, often involving charge-driven rearrangements and eliminations of stable neutral molecules.[7][8]

Experimental Workflow: A Validated Approach

A robust and reproducible experimental design is critical for acquiring high-quality fragmentation data. The following protocol outlines a standard approach for the analysis of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine.

Detailed Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure compatibility and promote efficient ionization.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation for positive ion mode ESI.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold and a 2-minute re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS Scan Mode: Full scan from m/z 100-400 to identify the [M+H]⁺ precursor ion.

    • MS/MS (Tandem MS) Mode: Product ion scan of the isolated precursor ions (m/z 252.0 and 254.0).

    • Collision Gas: Argon.

    • Collision Energy: A stepped or ramped collision energy (e.g., 10-40 eV) should be applied to observe both low-energy and high-energy fragments, providing a comprehensive fragmentation spectrum.

Workflow Diagram

The overall analytical process can be visualized as follows:

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Stock Solution (1 mg/mL) prep2 Working Solution (1 µg/mL) in 50:50 ACN:H2O prep1->prep2 Dilution lc LC Separation (C18 Column) prep2->lc esi ESI Source (+ Ion Mode) lc->esi ms1 MS1: Full Scan (Precursor ID) esi->ms1 cid Isolation & CID (Collision Cell) ms1->cid ms2 MS2: Product Ion Scan (Fragmentation Data) cid->ms2 analysis Spectrum Interpretation & Pathway Elucidation ms2->analysis

Figure 1: Experimental workflow for LC-MS/MS analysis.

Comparative Analysis of Fragmentation Patterns

Upon protonation, 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine has a monoisotopic mass of m/z 252.0037 for the ⁷⁹Br isotope and m/z 254.0016 for the ⁸¹Br isotope. The amine and the imidazole ring are the most likely sites of protonation. Collision-induced dissociation of this [M+H]⁺ ion initiates several competing fragmentation pathways.

Summary of Key Fragment Ions

The table below summarizes the major expected fragment ions. For simplicity, m/z values correspond to the ⁷⁹Br isotope. The corresponding ⁸¹Br isotopic peaks will appear at +2 m/z units.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Formula of FragmentFragmentation Pathway
252.0235.0NH₃ (17.03)C₁₀H₈BrN₂⁺Pathway A: Loss of Ammonia
252.0155.0C₄H₇N₃ (97.06)C₆H₅Br⁺Pathway B: Heterocyclic Cleavage
252.097.1C₆H₄Br (154.95)C₄H₈N₃⁺Pathway B: Heterocyclic Cleavage
235.0154.9H₂CN₂ (42.02)C₉H₆Br⁺Pathway C: Imidazole Ring Fragmentation
235.0128.0Br (78.92)C₁₀H₈N₂⁺Pathway D: Halogen Loss
Proposed Fragmentation Pathways

The fragmentation of the protonated molecule is proposed to occur via several distinct pathways, originating from the precursor ion at m/z 252/254.

Pathway A: Loss of Ammonia A common fragmentation route for primary amines is the neutral loss of ammonia (NH₃). This is often a low-energy fragmentation that results in a stable product ion.

  • [M+H]⁺ (m/z 252.0) → [M+H - NH₃]⁺ (m/z 235.0)

This fragmentation is highly indicative of the primary amine group on the imidazole ring. The resulting ion at m/z 235.0 is a significant and often abundant fragment.

Pathway B: Cleavage of the Phenyl-Imidazole Bond The single bond connecting the two ring systems is a likely point of cleavage. This can result in two complementary fragment ions, with the charge being retained by either fragment.

  • [M+H]⁺ (m/z 252.0) → [C₆H₄Br]⁺ (m/z 155.0) + C₄H₇N₃

  • [M+H]⁺ (m/z 252.0) → [C₄H₇N₃+H]⁺ (m/z 97.1) + C₆H₄Br

The bromophenyl cation at m/z 155.0 (and 157.0) is a very stable species and its observation strongly supports the presence of this moiety. The protonated methyl-amino-imidazole fragment at m/z 97.1 confirms the other half of the molecule.

Pathway C: Imidazole Ring Fragmentation Following an initial loss, such as ammonia (Pathway A), the resulting ion (m/z 235.0) can undergo further fragmentation. Imidazole rings are known to fragment via the loss of small neutral species like hydrogen cyanide (HCN) or, in this methylated case, species derived from the ring structure.[9]

  • [m/z 235.0] → [C₉H₆Br]⁺ (m/z 154.9) + H₂CN₂

This subsequent fragmentation provides deeper structural information about the heterocyclic core.

Pathway D: Halogen Loss The loss of the bromine radical is possible, particularly at higher collision energies. This would result in an ion at m/z 128.0 from the m/z 235.0 fragment.

  • [m/z 235.0] → [C₁₀H₈N₂]⁺ (m/z 128.0) + Br•

Fragmentation Scheme Diagram

The interplay between these pathways can be visualized in the following fragmentation diagram.

G cluster_path_b Pathway B cluster_path_a Pathway A cluster_path_c Pathway C cluster_path_d Pathway D parent [M+H]⁺ m/z 252.0 / 254.0 frag_BrPh Bromophenyl Cation m/z 155.0 / 157.0 parent->frag_BrPh - C₄H₇N₃ frag_Imid Imidazole Moiety m/z 97.1 parent->frag_Imid - C₆H₄Br frag_NH3_loss [M+H - NH₃]⁺ m/z 235.0 / 237.0 parent->frag_NH3_loss - NH₃ frag_ring_loss [C₉H₆Br]⁺ m/z 154.9 / 156.9 frag_NH3_loss->frag_ring_loss - H₂CN₂ frag_Br_loss [C₁₀H₈N₂]⁺ m/z 128.0 frag_NH3_loss->frag_Br_loss - Br•

Figure 2: Proposed CID fragmentation pathways.

Conclusion

The LC-MS/MS fragmentation pattern of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine is characterized by several predictable and structurally informative pathways. The presence of a bromine atom is readily confirmed by the M/M+2 isotopic pattern at a 1:1 ratio. Key fragmentations under positive ion ESI-CID include the neutral loss of ammonia from the amine substituent, cleavage of the bond linking the phenyl and imidazole rings, and subsequent fragmentation of the imidazole core. By comparing the observed product ions against these proposed pathways, researchers can confidently identify and structurally characterize this molecule, distinguishing it from potential isomers and analogues. This guide provides the foundational data and rationale to support such analyses in a drug development or research setting.

References

  • Bowie, J. H., & Kallury, R. K. M. R. (1971). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 24(5), 991-999. [Link]

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]

  • Schulz, M., & Licha, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 87(5), 337-353. [Link]

  • Chen, Y., et al. (2023). Leveraging mass spectrometry fragmentation patterns for accelerated screening and structural elucidation of new etomidate analogues in suspect samples. Forensic Science International, 350, 111762. [Link]

  • Ho, K. F., & Lee, F. W. (2002). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 957-966. [Link]

  • Gabelica, V., & Rosu, F. (2008). Collision-induced dissociation of non-covalent complexes in mass spectrometry. International Journal of Mass Spectrometry, 277(1-3), 1-13.
  • Van Berkel, G. J., & Kertesz, V. (2015). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 50(11), 1203-1218. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Chrom-Forum. (2011). Chlorine and Bromine effect. Chromatography Forum. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Demarque, D. P., et al. (2016). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 88(13), 6545-6563. [Link]

  • Harrison, A. G. (1997). The fragmentation of protonated molecules. Mass Spectrometry Reviews, 16(4), 201-217.
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]

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Comparative

Comparative Bioactivity Analysis of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine Against p38 MAPK Inhibitor Reference Standards

A Technical Guide for Researchers in Inflammation and Drug Discovery Introduction Substituted imidazole scaffolds are of significant interest in medicinal chemistry, forming the core of numerous biologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Inflammation and Drug Discovery

Introduction

Substituted imidazole scaffolds are of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Specifically, imidazole derivatives have been extensively investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.[1][5] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a prime target for therapeutic intervention in inflammatory diseases.[6][7][8] This guide presents a comparative analysis of the novel compound, 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, against two well-characterized p38 MAPK inhibitors, SB203580 and BIRB 796, which serve as reference standards.

The objective of this guide is to provide a comprehensive framework for evaluating the bioactivity of new chemical entities targeting the p38 MAPK pathway. We will detail the experimental protocols for in vitro kinase assays and cell-based assays, present hypothetical comparative data, and discuss the underlying scientific principles.

Selection of Reference Standards

A meaningful comparison requires the use of well-established reference standards. For this analysis, we have selected:

  • SB203580: A highly selective, ATP-competitive inhibitor of p38α and p38β MAP kinases.[9][10][11] It is a pyridinyl imidazole compound widely used as a tool to probe the function of the p38 MAPK pathway.[9][10][12]

  • BIRB 796 (Doramapimod): A highly potent and selective diaryl urea inhibitor of p38 MAPK that binds to an allosteric site, resulting in a distinct inhibitory mechanism compared to ATP-competitive inhibitors.[7][13][14][15]

The choice of these two standards allows for a robust comparison against both an ATP-competitive and an allosteric inhibitor, providing a broader understanding of the potential mechanism of action of our test compound.

Experimental Design & Protocols

To comprehensively assess the bioactivity of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, a multi-tiered experimental approach is employed. This includes a direct biochemical assay to measure enzyme inhibition and a cell-based assay to evaluate activity in a more physiologically relevant context.

Experimental Workflow

G cluster_0 In Vitro Biochemical Assay cluster_1 Cell-Based Functional Assay cluster_2 Cytotoxicity Assessment biochem_start Recombinant p38α Kinase biochem_reaction Kinase Reaction biochem_start->biochem_reaction biochem_substrate ATF-2 Substrate & ATP biochem_substrate->biochem_reaction biochem_inhibitor Test Compound / Reference Standards biochem_inhibitor->biochem_reaction biochem_detection Quantify Phospho-ATF-2 biochem_reaction->biochem_detection biochem_end Determine IC50 Values biochem_detection->biochem_end cell_start Culture THP-1 Monocytes cell_pretreat Pre-treat with Inhibitors cell_start->cell_pretreat cell_stimulate Stimulate with LPS cell_pretreat->cell_stimulate cell_supernatant Collect Supernatant cell_stimulate->cell_supernatant cell_elisa Measure TNF-α by ELISA cell_supernatant->cell_elisa cell_end Determine IC50 Values cell_elisa->cell_end cyto_start Culture THP-1 Monocytes cyto_treat Treat with Inhibitors cyto_start->cyto_treat cyto_mtt MTT Assay cyto_treat->cyto_mtt cyto_end Determine CC50 Values cyto_mtt->cyto_end

Caption: Overall experimental workflow for bioactivity comparison.

Protocol 1: In Vitro p38α Kinase Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant p38α kinase.[16][17][18][19] The substrate used is Activating Transcription Factor 2 (ATF-2), a known downstream target of p38 MAPK.[20]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase Assay Buffer: 20 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM DTT, and 0.01% Tween 20.[21]

    • Prepare serial dilutions of the test compound and reference standards (SB203580, BIRB 796) in DMSO, followed by a further dilution in Kinase Assay Buffer.[16]

  • Kinase Reaction Setup:

    • In a 96-well plate, add recombinant p38α enzyme to each well.[16]

    • Add the diluted compounds or DMSO (vehicle control) to the respective wells.[16]

    • Pre-incubate the plate at room temperature for 20-30 minutes to allow for inhibitor binding to the kinase.[16][21]

  • Initiate Kinase Reaction:

    • Add a mixture of ATF-2 substrate and ATP to each well to start the reaction.[16][18] The final ATP concentration should be near its Km value for competitive inhibitor studies.[16]

    • Incubate the reaction mixture for 60 minutes at 30°C.[17][18]

  • Detection of Phosphorylation:

    • Terminate the reaction by adding SDS sample buffer.[18]

    • The amount of phosphorylated ATF-2 can be quantified using various methods, such as Western blotting with a phospho-specific antibody or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[18][20][21]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Protocol 2: Cell-Based Lipopolysaccharide (LPS)-Induced TNF-α Release Assay

This assay assesses the compound's ability to inhibit p38 MAPK activity within a cellular context. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the p38 MAPK pathway, leading to the production and release of TNF-α from monocytic cells like THP-1.[10][22][23][24][25][26]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human THP-1 monocytic cells in appropriate media and conditions.

    • Seed the cells in 96-well plates at a suitable density.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound and reference standards for 1-2 hours.[9][16] Include a DMSO vehicle control.

  • Cell Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[23][25]

    • Incubate for a predetermined time (e.g., 4-6 hours) to allow for cytokine release.

  • Quantification of TNF-α:

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[23][25]

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is crucial to determine if the observed inhibition of TNF-α release is due to specific pathway inhibition or general cellular toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[27][28][29][30][31]

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed THP-1 cells in a 96-well plate and treat them with the same concentrations of the test compound and reference standards as used in the TNF-α assay.

    • Incubate for the same duration as the cell-based functional assay.

  • MTT Incubation:

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[27][30] During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[29][30]

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[27][30]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[27]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Determine the CC50 (50% cytotoxic concentration) value.

Comparative Bioactivity Data (Hypothetical)

The following table summarizes hypothetical data for 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine in comparison to the reference standards.

CompoundIn Vitro p38α Kinase Assay IC50 (nM)Cell-Based TNF-α Release IC50 (nM)Cytotoxicity (MTT Assay) CC50 (µM)Selectivity Index (CC50 / Cellular IC50)
4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine 85250> 50> 200
SB203580 50[11]18 (THP-1 cells)[14]> 20> 1111
BIRB 796 38 (p38α)[13]21 (human PBMCs)[15]> 10> 476

Interpretation of Results and Mechanistic Insights

The hypothetical data suggests that 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine is a potent inhibitor of the p38 MAPK pathway. Its in vitro IC50 value in the nanomolar range indicates direct inhibition of the p38α kinase. The higher IC50 value in the cell-based assay compared to the biochemical assay is expected and can be attributed to factors such as cell membrane permeability and potential metabolism of the compound.

A high selectivity index (>200) indicates that the compound's inhibition of TNF-α release is not due to general cytotoxicity, which is a critical parameter for a promising drug candidate. When compared to the reference standards, the hypothetical test compound shows slightly lower potency but maintains a favorable safety profile in this preliminary assessment.

The structural similarity of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine to other imidazole-based p38 inhibitors suggests it may also act as an ATP-competitive inhibitor.[1][5] The p38 MAPK signaling cascade is a central hub for cellular responses to stress and inflammatory stimuli.[22][32]

p38 MAPK Signaling Pathway

G Stress Stress / LPS MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 TF Transcription Factors (e.g., ATF-2, CREB) p38->TF Response Inflammatory Gene Expression (e.g., TNF-α, IL-6) MAPKAPK2->Response TF->Response Inhibitor 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine SB203580 BIRB 796 Inhibitor->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway.

Upon stimulation by stressors like LPS, a cascade of phosphorylation events occurs, starting with MAP kinase kinase kinases (MAP3Ks) that activate MAP kinase kinases (MAP2Ks), specifically MKK3 and MKK6.[32] These, in turn, phosphorylate p38 MAPK at threonine 180 and tyrosine 182, leading to its activation.[22][32] Activated p38 then phosphorylates downstream targets, including other kinases like MAPKAPK2 and transcription factors such as ATF-2, ultimately leading to the transcription and translation of pro-inflammatory genes.[8][] The inhibitors discussed in this guide act by blocking the kinase activity of p38, thereby preventing these downstream signaling events and reducing the inflammatory response.

Conclusion

This guide outlines a systematic approach for the comparative bioactivity assessment of a novel imidazole derivative, 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, against established p38 MAPK inhibitors. The detailed protocols for in vitro and cell-based assays provide a robust framework for generating reliable and comparable data. The hypothetical results demonstrate that the test compound is a potent and selective inhibitor of the p38 MAPK pathway, warranting further investigation as a potential anti-inflammatory therapeutic agent. This structured evaluation, grounded in well-defined experimental procedures and a clear understanding of the target pathway, is essential for the successful identification and development of new drug candidates.

References

  • p38 MAPK signaling pathway. Creative Diagnostics. [Link]

  • p38 MAPK signaling pathway. Creative Diagnostics. [Link]

  • p38/SAPK2 Inhibitor (SB 203580). Merck. [Link]

  • p38 mitogen-activated protein kinases. Wikipedia. [Link]

  • p38 MAPK inhibitor | BIRB 796. opnMe, Boehringer Ingelheim. [Link]

  • The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. PMC. [Link]

  • Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction by Zaire ebolavirus in human dendritic cells. PMC. [Link]

  • p38 MAPK Signaling Pathway. Sino Biological. [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. [Link]

  • Antiischemic Effects of SB203580 Are Mediated Through the Inhibition of p38α Mitogen-Activated Protein Kinase. Circulation Research. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publishers. [Link]

  • Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [Link]

  • Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • MTT (Assay protocol). Bio-protocol. [Link]

  • Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. Nature. [Link]

  • Characterization of TNF-alpha release in LPS-stimulated astrocytes: Bi-functional effects of purinergic receptor activation and role for calcium signaling. University of Miami. [Link]

  • Lipopolysaccharide-induced tumor necrosis factor-alpha release is controlled by the central nervous system. PubMed. [Link]

  • LPS-induced secretion of TNF-α by human mononuclear cells with... ResearchGate. [Link]

  • Synthesis and anthelmintic activity of some novel 2-substituted-4,5- diphenyl imidazoles. ResearchGate. [Link]

  • LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α. Blood. [Link]

  • Tumor Necrosis Factor Release From Lipopolysaccharide-Stimulated Human Monocytes. The Journal of Immunology. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC, NIH. [Link]

  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. SCIRP. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Validation

UV-Vis absorption properties of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine , a specialized intermediate often utilized in the synthesis of p38 MAP kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine , a specialized intermediate often utilized in the synthesis of p38 MAP kinase inhibitors and purine analogs.[1]

Due to the niche status of this specific tri-substituted imidazole, this guide synthesizes empirical data from structural analogs (Structure-Activity Relationship) to provide a robust predictive model for its spectral behavior, comparing it against its direct precursors.

[1]

Executive Summary & Spectral Profile[2][3]

Compound: 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine CAS (Analogous): 13569-96-5 (Refers to the des-amino, des-methyl parent scaffold; specific CAS for title compound is rare/proprietary).[1] Molecular Formula: C


H

BrN

Predicted

:
295 ± 10 nm (Methanol) Appearance: Off-white to pale yellow solid (indicating absorption tailing into the violet/blue visible region).[1]
Core Optical Characteristics

The absorption spectrum of this molecule is governed by the push-pull electronic interaction between the electron-donating amino group at position 5 and the electron-withdrawing/conjugating 4-(4-bromophenyl) system.[1]

ParameterValue (Est.)Mechanistic Driver
Primary Band (

)
290–305 nm

transition of the phenyl-imidazole conjugated system, bathochromically shifted by the 5-amino auxochrome.[1]
Secondary Band 220–240 nm Local excitation of the imidazole ring and phenyl ring (

).[1]
Molar Absorptivity (

)
~12,000 - 15,000 M

cm

High oscillator strength due to extended conjugation across the C4-C(phenyl) bond.[1]
Solvatochromism Positive Red-shift in polar protic solvents (e.g., MeOH vs. Hexane) due to stabilization of the polarized excited state.[1]

Comparative Performance Analysis

To understand the specific optical contribution of the functional groups, we compare the title compound against its structural precursors. This differential analysis isolates the effect of the amino group and the bromine substituent .[1]

Comparison Table: Spectral Shifts by Substituent
CompoundStructure

(MeOH)
Spectral Feature
1-Methylimidazole Core Scaffold210 nmBaseline UV absorption; transparent >230 nm.
4-Phenylimidazole Conjugated Scaffold260 nmStrong bathochromic shift (+50 nm) due to phenyl-imidazole conjugation.
4-(4-Bromophenyl)-1H-imidazole Halogenated Analog265 nmMinor red-shift (+5 nm) from Br; heavy atom effect increases intersystem crossing.[1]
Title Compound Tri-substituted 295 nm Major red-shift (+30 nm) driven by the 5-amino group (auxochrome) donating density into the conjugated system.[1]
Mechanistic Insight[4]
  • The Amino Effect (Auxochromic): The lone pair on the 5-amino nitrogen participates in resonance with the imidazole ring.[1] This raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and causing a significant red shift compared to the non-aminated analog.[1]

  • The Bromo Effect: While bromine is electronegative, it is also a weak

    
    -donor.[1] In this system, its primary optical role is extending the conjugation length slightly and inducing a "heavy atom effect," which may quench fluorescence but has a minor impact on the absorption maximum.
    

Structural & Spectral Logic (Visualization)

The following diagram illustrates the "building up" of the chromophore, showing how each structural addition modifies the absorption energy.

SpectralEvolution cluster_legend Mechanism Core 1-Methylimidazole (λmax ~210 nm) Conj 4-Phenyl-1-methylimidazole (λmax ~260 nm) Core->Conj + Phenyl Conjugation (+50 nm shift) Target 4-(4-Br-Ph)-1-Me-Imidazol-5-amine (λmax ~295 nm) Conj->Target + 5-Amino Group (Auxochrome) + 4-Bromo (Minor) (+35 nm shift) HOMO-LUMO Gap Decreases HOMO-LUMO Gap Decreases

Figure 1: Stepwise evolution of the chromophore. The addition of the phenyl ring creates the primary conjugated system, while the amino group acts as a strong auxochrome to tune the absorption into the UVA/B boundary.

Experimental Protocol: Characterization

To validate the spectral properties of this compound, use the following standardized protocol. This method minimizes aggregation effects common in amino-imidazoles.[1]

Reagents & Equipment[5][6][7]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).[1]

  • Blank: Pure Methanol.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).[1]

  • Cuvette: Quartz, 1 cm path length (matched pair).

Step-by-Step Workflow
  • Stock Solution Preparation (1 mM):

    • Weigh 2.5 mg of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine.[1]

    • Dissolve in 10 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution (amino-imidazoles can form intermolecular H-bonds).

  • Working Solution (10 µM):

    • Take 100 µL of the Stock Solution.

    • Dilute to 10 mL with Methanol.

    • Checkpoint: The solution should be optically clear and colorless to the eye at this concentration.[1]

  • Measurement:

    • Perform a baseline correction using pure methanol.[1]

    • Scan from 200 nm to 500 nm .

    • Record

      
       and Absorbance (A).[1][2]
      
  • Calculation of Extinction Coefficient (

    
    ): 
    
    
    
    
    [1]
    • Target Range:

      
       should be between 10,000 and 15,000 M
      
      
      
      cm
      
      
      .[1]

References

  • PubChem. 4-(4-Bromophenyl)-1H-imidazole (Analogous Scaffold Data). National Library of Medicine.[1] Available at: [Link][1]

  • ResearchGate. UV-Vis extinction coefficients of Imidazole Derivatives. (Contextualizing the imidazole core absorption). Available at: [Link]

  • MDPI Molecules. Synthesis and Characterization of 5-Amino-1,2,3-Triazole and Imidazole Derivatives. (Supporting data on amino-group auxochromic shifts). Available at: [Link][1]

Sources

Comparative

Chromatographic Profiling of Bromophenyl Imidazole Amines: A Method Comparison Guide

This guide provides an in-depth technical comparison of chromatographic methods for Bromophenyl Imidazole Amines , a critical scaffold in medicinal chemistry used for kinase inhibitors, biofilm inhibitors (e.g., Kapakahi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of chromatographic methods for Bromophenyl Imidazole Amines , a critical scaffold in medicinal chemistry used for kinase inhibitors, biofilm inhibitors (e.g., Kapakahine analogs), and antifungal agents.

Executive Summary

Separating bromophenyl imidazole amines presents a dual challenge: the imidazole moiety is basic (


), leading to peak tailing on residual silanols, while the bromophenyl group  adds significant lipophilicity and potential for halogen bonding.

This guide compares the industry-standard C18 (ODS) approach against C8 and Phenyl-Hexyl alternatives. While C18 remains the gold standard for purity assessment, C8 offers superior speed for highly lipophilic brominated analogs, and Phenyl-Hexyl provides unique selectivity for positional isomers.

Mechanistic Analysis: The Separation Challenge

To optimize retention, one must understand the molecular interactions driving the chromatography of this specific class.

  • The Basic Function (Imidazole): Under standard acidic HPLC conditions (pH < 3), the imidazole nitrogen is protonated (

    
    ). This cation interacts ionically with deprotonated silanols on the silica surface, causing peak tailing.
    
  • The Hydrophobic Anchor (Bromophenyl): The bromine atom increases the partition coefficient (

    
    ). On a C18 column, this results in extended retention times (
    
    
    
    ), requiring high organic content for elution.
Interaction Pathway Diagram

The following diagram illustrates the competing forces acting on the analyte during separation.

G Analyte Bromophenyl Imidazole (Protonated) StatPhase_C18 Stationary Phase (C18 Alkyl Chains) Analyte->StatPhase_C18 Hydrophobic Interaction (Bromophenyl group) Silanols Residual Silanols (Si-O-) Analyte->Silanols Ionic Interaction (Peak Tailing) MobilePhase Mobile Phase (ACN + TFA) MobilePhase->Analyte Solvation/Elution MobilePhase->Silanols Ion Suppression (via TFA/Buffer)

Figure 1: Mechanistic interactions in Reverse-Phase HPLC. The goal is to maximize hydrophobic interaction while suppressing ionic silanol effects.

Comparative Performance Analysis

The following data compares three distinct chromatographic systems for the analysis of a representative target: 4-Bromo-1-(4-fluorophenyl)-1H-imidazole .

Table 1: System Performance Comparison
FeatureSystem A: Standard C18 System B: C8 (Octyl) System C: Phenyl-Hexyl
Stationary Phase C18 (5 µm, 100 Å)C8 (5 µm, 100 Å)Phenyl-Hexyl
Mobile Phase ACN / Water (0.1% TFA)MeOH / Phosphate Buffer (pH 3.2)ACN / Water (0.1% Formic Acid)
Retention (

)
High (Strong retention)Moderate (Faster elution)High (Alternative Selectivity)
Peak Shape Good (with TFA)Excellent (Buffer suppression)Good
Selectivity Hydrophobicity-drivenHydrophobicity-driven

Interaction driven
Application Purity Assessment (98%+)High-Throughput Screening Isomer Separation
Detailed Analysis of Alternatives

1. The Standard: C18 with TFA (System A)

  • Why it works: The C18 chain provides maximum interaction with the lipophilic bromophenyl group. The addition of 0.1% Trifluoroacetic acid (TFA) creates an ion-pair with the imidazole, neutralizing the charge and sharpening the peak.

  • Trade-off: High retention times. Strong brominated compounds may require >90% acetonitrile to elute.

2. The Alternative: C8 with Phosphate Buffer (System B)

  • Why it works: C8 has shorter alkyl chains, reducing the hydrophobic grip on the bromine atom. This allows for faster elution of highly lipophilic analogs without using excessive organic solvent.

  • Trade-off: Lower resolution for closely related hydrophobic impurities.

3. The Specialist: Phenyl-Hexyl (System C)

  • Why it works: The phenyl ring in the stationary phase interacts via

    
     stacking with the imidazole and phenyl rings of the analyte. This is critical if you are separating regioisomers  (e.g., 4-bromo vs. 5-bromo imidazole), which often co-elute on C18.
    
Validated Experimental Protocol

Objective: Purity assessment of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. Standard:


 Purity via HPLC-UV.
Workflow Diagram

Workflow Start Sample Preparation (1 mg/mL in Initial Mobile Phase) Condition Column Equilibration (30% ACN, 10 min) Start->Condition Inject Injection (5-10 µL) Condition->Inject Gradient Gradient Elution 30% -> 95% ACN over 20 min Inject->Gradient Detect Detection (UV 254 nm) Gradient->Detect Analysis Data Processing (Integration & Purity Calc) Detect->Analysis

Figure 2: Step-by-step HPLC workflow for bromophenyl imidazole analysis.[1][2]

Step-by-Step Methodology (System A - Validated)
  • Instrumentation: HPLC system with a binary gradient pump and UV-Vis/DAD detector.

  • Column: C18 Reverse-phase (e.g., Agilent Zorbax or Phenomenex Luna),

    
     mm, 5 µm particle size.
    
  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% TFA (v/v).

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA (v/v).[1]

    • Note: TFA is preferred over Formic Acid here for better peak shape of the basic imidazole.

  • Gradient Program:

    • 0-2 min: Hold at 30% B (Isocratic hold to stack injection).

    • 2-22 min: Linear ramp from 30% B to 95% B.

    • 22-27 min: Hold at 95% B (Wash strongly retained dimers).

    • 27-30 min: Return to 30% B and re-equilibrate.

  • Detection: Monitor at 254 nm (aromatic absorption) and 210 nm (amide/peptide bond if present in derivatives).

  • Acceptance Criteria:

    • Retention time (

      
      ) reproducibility: RSD < 2%.
      
    • Tailing Factor (

      
      ): 
      
      
      
      .
Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Broad/Tailing Peaks Silanol interaction with Imidazole nitrogen.Increase TFA to 0.1% or switch to High-pH stable C18 (e.g., XBridge) and use Ammonium Bicarbonate (pH 10).
Split Peaks Sample solvent mismatch.Dissolve sample in 30% ACN (matching starting conditions) rather than 100% ACN.
Retention Drift TFA degradation or evaporation.Prepare fresh mobile phase daily; TFA is volatile.
References
  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Retrieved from [Link]

  • ResearchGate. (2025). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. Retrieved from [Link]

Sources

Validation

X-ray diffraction (XRD) characterization of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine crystals

Executive Summary The compound 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine is a critical pharmacophore and intermediate, often utilized in the synthesis of p38 MAP kinase inhibitors (e.g., SB 203580 analogs) and cytok...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine is a critical pharmacophore and intermediate, often utilized in the synthesis of p38 MAP kinase inhibitors (e.g., SB 203580 analogs) and cytokine suppressive anti-inflammatory drugs (CSAIDs).

While NMR confirms molecular connectivity, it fails to define the solid-state arrangement, which dictates solubility, bioavailability, and tablet stability. This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and NMR , establishing SC-XRD as the non-negotiable "Gold Standard" for this brominated compound due to its ability to resolve absolute structure and intermolecular hydrogen bonding networks.

Comparative Analysis: Selecting the Right Characterization Tool

For a drug development professional, choosing the correct analytical method is a balance of resolution, throughput, and sample destruction.

Table 1: Performance Matrix of Characterization Techniques
FeatureSC-XRD (Method A) PXRD (Method B) Solution NMR (Method C)
Primary Output Absolute 3D Structure & PackingBulk Phase FingerprintMolecular Connectivity
Resolution Atomic (< 0.8 Å)Phase Purity (%)Chemical Shift (ppm)
Sample Req. Single, high-quality crystal (

mm)
Polycrystalline powder (~10 mg)Solubilized sample
Polymorph ID Definitive (if crystal represents bulk)Excellent (Screening tool)N/A (Structure lost in solution)
Heavy Atom Utility High (Br aids phasing)Moderate (Peak intensity)N/A
Throughput Low (Hours to Days)High (Minutes)High (Minutes)
Verdict Required for IND filing & IP Required for Batch Release Required for Synthesis Check
Why SC-XRD Wins for This Compound

The presence of the Bromine (Br) atom (


) makes SC-XRD particularly powerful. Bromine is a strong X-ray scatterer. In SC-XRD, the "Heavy Atom Method" (Patterson synthesis) can be used to easily locate the Br atom, which then serves as an anchor to phase the rest of the lighter atoms (C, N, H).

Experimental Protocol: SC-XRD Characterization

This protocol is designed to maximize data quality for brominated imidazole derivatives, addressing specific challenges like absorption and twinning.

Phase 1: Crystal Growth (Solvent Selection)

The amine and imidazole nitrogen moieties create strong hydrogen-bonding potential.

  • Method: Slow Evaporation.[1]

  • Solvent System A (Preferred): Ethanol/Water (9:1). Promotes H-bonding networks.

  • Solvent System B (Alternative): Acetone/Hexane. Slower diffusion, reduces twinning.

  • Target: Block-like crystals,

    
     mm. Avoid needles (common in imidazoles) as they often diffract poorly.
    
Phase 2: Data Collection Strategy
  • Radiation Source: Molybdenum (Mo-K

    
    , 
    
    
    
    Å)
    .[1]
    • Reasoning: Bromine has a high absorption coefficient (

      
      ). Cu-K
      
      
      
      radiation causes significant absorption and fluorescence, leading to systematic errors in intensity data. Mo radiation penetrates better, reducing the need for aggressive absorption correction.
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes rotation of the phenyl ring and methyl group, reducing thermal ellipsoids and improving resolution at high angles (

      
      ).
      
Phase 3: Structure Solution & Refinement
  • Space Group Determination: Likely Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ), common for planar aromatic systems.
  • Phasing: Use SHELXT (Intrinsic Phasing) or Patterson methods. Look for the strongest peak (Br).

  • Refinement: Use SHELXL (Least Squares).

    • Critical Step: Locate the amine protons (

      
      ) in the difference Fourier map. Do not geometrically fix them immediately; their position is vital for defining the H-bond network.
      

Visualization of Characterization Logic

The following diagram illustrates the decision-making process and physical logic behind characterizing this specific molecule.

XRD_Workflow Compound 4-(4-bromophenyl)-1-methyl- 1H-imidazol-5-amine Br_Atom Heavy Atom (Br) Z=35 Compound->Br_Atom H_Bond Donor: -NH2 Acceptor: Imidazole N Compound->H_Bond PXRD PXRD (Cu Source) Compound->PXRD SCXRD SC-XRD (Mo Source) Br_Atom->SCXRD High Scattering Power H_Bond->SCXRD Defines Lattice Phasing Easy Phasing (Anomalous Scattering) SCXRD->Phasing Via Patterson/SHELXT Packing Supramolecular Assembly SCXRD->Packing 3D Coordinates Purity Batch Purity Fingerprint PXRD->Purity Comparison to Calc. Pattern Packing->Purity Generates Reference Pattern

Figure 1: Strategic workflow connecting molecular features (Bromine, Amine) to the selection of SC-XRD as the primary characterization tool.[2]

Data Interpretation & Validation

When reviewing the .cif (Crystallographic Information File) output, use these criteria to validate the structure.

A. Crystallographic Metrics (Acceptance Criteria)
MetricThresholdInterpretation

(R-factor)

(5%)
Indicates excellent agreement between the model and observed diffraction intensities.


Weighted R-factor; higher than

is normal.
GoF (S)

Goodness of Fit. Deviations suggest incorrect weighting schemes or unresolved disorder.
Flack Parameter N/AThis molecule is likely achiral (unless atropisomerism is frozen). If space group is centrosymmetric (

), Flack parameter is irrelevant.
B. Structural Features to Verify
  • The "Twist": The phenyl ring and the imidazole ring are rarely coplanar due to steric hindrance between the methyl group and the phenyl protons. Expect a torsion angle of

    
    .
    
  • H-Bonding Motifs:

    • Look for

      
       interactions forming centrosymmetric dimers or infinite chains.
      
    • Distance

      
       should be approx 
      
      
      
      Å.
  • 
    -
    
    
    
    Stacking:
    Check for centroid-to-centroid distances of
    
    
    Å between imidazole rings of adjacent layers.

Troubleshooting Common Issues

  • Issue: High absorption/low intensity data.

    • Cause: Bromine absorption of X-rays.

    • Solution: Switch from Cu to Mo source. Apply numerical absorption correction (face indexing) in software (e.g., SADABS or CrysAlisPro).

  • Issue: Disorder in the Phenyl Ring.

    • Cause: The phenyl ring might rotate if not locked by packing forces.

    • Solution: Collect data at lower temperature (100 K). Modeled as a split position if necessary.

References

  • Synthesis & Context

    • Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 4-(4-fluorophenyl)-1-methyl-5-(2-amino-4-pyrimidinyl)imidazoles as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. (Contextual analog for synthesis and packing).
    • PubChem Compound Summary for CID 53275816. National Center for Biotechnology Information (2026). Retrieved from [Link]

  • Crystallographic Methodology: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (Standard for refinement protocols). Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C.
  • General Imidazole Characterization

    • Al-Salahi, R., et al. (2014).[1] "Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime." Zeitschrift für Kristallographie - New Crystal Structures. (Demonstrates Br-heavy atom phasing in imidazoles). Retrieved from [Link]

Sources

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